Herpotrichone A represents a class of novel natural products with significant therapeutic potential for neurodegenerative diseases. First isolated in 2019 from the symbiotic fungus Herpotrichia sp. SF09 associated with isopods, this compound features an unprecedented pentacyclic framework that has attracted substantial interest from the scientific community. This compound exhibits potent anti-neuroinflammatory activity and demonstrates a unique mechanism of action involving ferroptosis inhibition, positioning it as a promising candidate for drug development targeting conditions like Alzheimer's disease and Parkinson's disease. Recent breakthroughs in total synthesis by KAIST researchers have addressed the critical supply limitation of this rare natural product, enabling further pharmacological investigation and structure-activity relationship studies. This technical whitepaper provides a comprehensive overview of this compound's discovery, structural characteristics, biosynthesis, pharmacological profile, and synthetic approaches, serving as a reference for researchers and drug development professionals working in natural product chemistry and neuropharmacology.
The discovery of this compound emerges from the growing interest in fungal natural products as sources of bioactive compounds with therapeutic potential. In 2019, Chinese researchers first isolated and characterized Herpotrichones A and B from Herpotrichia sp. SF09, a fungal species symbiotic with pill bugs (isopods) [1]. These compounds immediately attracted attention due to their unique structural features and significant biological activity observed in preliminary screening. The original research employed comprehensive spectroscopic analysis combined with computational methods to elucidate the structures, revealing an unprecedented 6/6/6/6/3 pentacyclic framework that had not been previously documented in natural products literature [1].
The interest in this compound intensified in 2024 when the same research group reported Herpotrichone C, discovered as they continued to investigate the chemical diversity of the same fungal source [2]. Concurrently, independent research by KAIST scientists working on synthetic approaches had serendipitously produced the same compound as a byproduct in their synthetic pathway toward Herpotrichones A and B, confirming the structural assignment and demonstrating the power of synthetic chemistry to anticipate natural products not yet discovered in nature [2]. This fascinating coincidence highlighted the complementary nature of natural product isolation and synthetic chemistry in expanding our understanding of chemical space and biological activity.
This compound is sourced from a specialized ecological niche that underscores the importance of microbial symbioses in natural product discovery. The compound originates from Herpotrichia sp. SF09, a fungal species that exists in a symbiotic relationship with isopods (commonly known as pill bugs or woodlice) [2] [3] [4]. This specific ecological context suggests that the production of this compound may represent a chemical defense mechanism or play a role in maintaining the symbiotic association between the fungus and its host organism.
The isolation process for this compound faces significant challenges that have limited its availability for research and development. The original isolation yielded only minute quantities of the compound from fungal cultures, creating a substantial bottleneck for further pharmacological evaluation and development [2] [3] [4]. This limited availability from natural sources prompted the pursuit of synthetic approaches to ensure a reliable supply for continued investigation. The table below summarizes key aspects of the natural source and isolation challenges:
Table: Source and Isolation Profile of this compound
| Aspect | Description | Significance |
|---|---|---|
| Source Organism | Herpotrichia sp. SF09 | Fungal species symbiotic with isopods |
| Ecological Context | Fungal-isopod symbiosis | Suggests ecological role in chemical defense or symbiosis maintenance |
| Natural Availability | Minute quantities from fungal cultures | Major limitation for research and development |
| Supply Solution | Total chemical synthesis | KAIST development enables viable supply for further study |
This compound possesses a remarkable molecular architecture that distinguishes it from previously known natural products. The compound features an unprecedented pentacyclic framework with a 6/6/6/6/3 ring system, comprising four six-membered rings and one three-membered ring fused in a unique arrangement [2] [3] [1]. This complex ring system presents significant challenges for both structural characterization and chemical synthesis. The core structure is further characterized as an intermolecular [4+2] adduct, suggesting a biosynthetic origin involving cycloaddition chemistry [1]. The presence of epoxyquinoid elements within the structure indicates potential reactivity and biological relevance, particularly in interactions with biological nucleophiles [5].
The structural elucidation of this compound required the application of advanced spectroscopic techniques complemented by computational approaches. The original researchers employed a multifactorial methodology to determine the absolute configuration and three-dimensional arrangement of the molecule. Key techniques included:
The successful application of this integrated approach demonstrates the power of combining experimental and computational methods for solving complex structural problems in natural product chemistry.
The proposed biosynthetic pathway for this compound involves a elegant cycloaddition mechanism that nature employs to construct complex molecular architectures. Based on biomimetic considerations and the research conducted by the KAIST team, the biosynthesis is believed to proceed through a key Diels-Alder [4+2] cycloaddition between two simpler precursors: an epoxyquinol monomer-based dienophile and a delitpyrone C-derived diene [5]. This pericyclic reaction enables the simultaneous formation of multiple carbon-carbon bonds with precise stereocontrol, efficiently generating the complex pentacyclic framework from simpler building blocks.
Table: Key Elements in this compound Biosynthesis
| Biosynthetic Element | Description | Role in Pathway |
|---|---|---|
| Epoxyquinol Monomer | Dienophile precursor | Provides reactive component for cycloaddition |
| Delitpyrone C Derivative | Diene precursor | Contributes complementary reactive component |
| Diels-Alder Reaction | [4+2] Cycloaddition | Key bond-forming step constructing core framework |
| Enzymatic Control | Putative Diels-Alderase | Potential enzyme directing stereoselectivity |
The stereochemical outcome of the biosynthetic Diels-Alder reaction appears to be controlled by hydrogen bonding interactions, particularly involving the C2' hydroxyl moiety of the delitpyrone-derived diene [2] [5]. This configuration directs the approach of the reacting partners through specific transition states that favor the formation of the natural product observed in this compound. Density functional theory (DFT) calculations support this proposal, indicating that competing pathways exist but natural selection has optimized the biosynthetic machinery to favor the observed outcome [5]. The elegance of this biosynthetic pathway inspired the successful biomimetic synthesis developed by KAIST researchers, demonstrating how understanding natural assembly lines can inform synthetic strategy.
This compound demonstrates exceptional potency in suppressing neuroinflammatory responses, which underpins its potential therapeutic value for neurodegenerative diseases. In initial biological evaluations conducted using lipopolysaccharide (LPS)-induced BV-2 microglial cells, this compound exhibited powerful anti-neuroinflammatory effects with a remarkable half-maximal inhibitory concentration (IC₅₀) of 0.41 μM [1]. The related compound Herpotrichone B showed even greater potency with an IC₅₀ of 0.11 μM, indicating the significance of specific structural features for optimal activity [1]. These findings established the Herpotrichone class as among the most potent naturally occurring anti-neuroinflammatory agents discovered to date.
The anti-neuroinflammatory activity of this compound appears to operate through a multi-faceted mechanism involving modulation of key inflammatory signaling pathways. Research indicates that the compound reduces the production and release of pro-inflammatory mediators including cytokines, chemokines, and nitric oxide that contribute to neuronal damage in chronic inflammatory conditions [2] [6]. By dampening excessive microglial activation, this compound helps maintain appropriate immune surveillance in the central nervous system while preventing the detrimental effects of sustained inflammation that characterizes many neurodegenerative diseases.
Recent mechanistic studies have revealed that this compound exerts neuroprotective effects primarily through inhibition of ferroptosis, an iron-dependent form of programmed cell death distinct from apoptosis [6]. This mechanism is particularly relevant to neurodegenerative diseases where ferroptosis has been implicated in the pathological loss of neurons. This compound demonstrates significant protective effects in various cellular models, including H₂O₂-, 6-hydroxydopamine (6-OHDA)-, and RSL3-stimulated PC12 cells (a neuronal model), as well as LPS-stimulated BV-2 microglial cells [6].
The molecular mechanism underlying ferroptosis inhibition involves modulation of the SLC7A11 signaling pathway and activation of antioxidant elements without directly scavenging reactive oxygen species or chelating iron [6]. This targeted approach suggests that this compound acts upstream in the ferroptosis pathway, potentially regulating the expression or activity of key transporters and transcription factors that control cellular redox homeostasis. The ability to relieve ferroptotic cell death has been demonstrated not only in cellular models but also in 6-OHDA-induced zebrafish larvae, supporting the physiological relevance of this mechanism [6].
This compound inhibits ferroptosis via Nrf2 activation and SLC7A11 modulation
Table: Anti-neuroinflammatory Activity of Herpotrichone Compounds
| Compound | Assay System | IC₅₀ Value | Significance |
|---|---|---|---|
| This compound | LPS-induced BV-2 microglial cells | 0.41 μM | Potent anti-neuroinflammatory activity |
| Herpotrichone B | LPS-induced BV-2 microglial cells | 0.11 μM | Exceptional potency against neuroinflammation |
| This compound | RSL3-stimulated PC12 cells | Significant protection | Ferroptosis inhibition in neuronal model |
| This compound | 6-OHDA-induced zebrafish | Significant protection | In vivo relevance of neuroprotective effects |
The first total synthesis of Herpotrichones A, B, and C was achieved by researchers at KAIST led by Professor Sunkyu Han and reported in 2025 [2] [3] [5]. This groundbreaking work addressed the critical supply limitation that had hampered further research on these promising natural products. The KAIST team developed a biomimetically-inspired strategy that mirrors the proposed biosynthetic pathway, employing a key Diels-Alder reaction as the central transformation to construct the complex pentacyclic framework [2] [5]. Their successful approach not only provided access to the known Herpotrichones but also generated novel structural analogues that may exhibit enhanced or modified biological activities.
The synthetic strategy involved a modular approach beginning with the de novo synthesis of an epoxyquinol monomer that serves as the dienophile component [5]. This was coupled with a delitpyrone C-derived diene through the pivotal Diels-Alder cycloaddition. The research team recognized that controlling selectivity in this key step presented the greatest challenge, as competing pathways could lead to the formation of regioisomers, stereoisomers, or homodimerization byproducts [5]. Through systematic investigation, they identified critical factors governing the reaction outcome and developed conditions that favored the formation of the natural product framework.
The Diels-Alder reaction at the heart of the Herpotrichone synthesis presented multiple selectivity challenges that required innovative solutions. The KAIST team discovered that the C2' hydroxyl configuration of the delitpyrone C-derived diene played a determining role in directing the desired transition state through carefully orchestrated hydrogen bonding interactions [2] [5]. This insight enabled them to achieve precise control over chemo-, regio-, and stereoselectivity in the cycloaddition process. Without these strategically positioned hydrogen bond donors, the reaction predominantly produced undesired byproducts or only minimal amounts of the target natural products [2].
DFT calculations provided theoretical support for the observed selectivity by modeling the competing transition states and identifying the energetic factors favoring the pathway leading to Herpotrichone C [5]. This computational guidance proved invaluable in optimizing reaction conditions and designing appropriate stereochemical controls. Notably, during their synthetic studies targeting Herpotrichones A and B based on the original 2019 discovery paper, the KAIST team observed the formation of a major byproduct that was later identified as Herpotrichone C when Chinese researchers reported its natural occurrence in 2024 [2]. This remarkable coincidence demonstrated the power of synthetic chemistry to anticipate natural products not yet discovered in nature.
The compelling biological profile of this compound positions it as a promising lead compound for developing therapeutics targeting neurodegenerative diseases. Its dual mechanisms of action—suppressing neuroinflammation and inhibiting ferroptosis—address two interconnected pathological processes in conditions like Alzheimer's disease, Parkinson's disease, and other proteinopathies [2] [6]. The successful total synthesis has transformed the prospects for drug development based on this natural scaffold by ensuring a reliable supply for preclinical studies and enabling systematic structure-activity relationship investigations [2] [3] [5].
Future research directions will likely focus on several key areas:
The Herpotrichone story exemplifies the continuing value of natural products as inspiration for therapeutic development, particularly when combined with modern synthetic approaches that overcome supply limitations and enable systematic optimization of drug-like properties.
This compound represents a significant addition to the arsenal of natural product-derived scaffolds with potential for addressing the substantial unmet medical need in neurodegenerative diseases. From its discovery as a rare metabolite from a symbiotic fungus to its successful total synthesis, the investigation of this compound demonstrates the power of integrating natural product chemistry, synthetic methodology, and pharmacological evaluation in drug discovery. The unique pentacyclic framework, potent anti-neuroinflammatory activity, and novel ferroptosis inhibition mechanism make this compound a valuable lead for further optimization. With reliable synthetic access now established, the future prospects for research and development based on the Herpotrichone scaffold appear promising, potentially leading to new therapeutic options for devastating neurodegenerative conditions that currently lack effective disease-modifying treatments.
The table below summarizes the key compounds isolated from Herpotrichia sp. SF09, their structural features, and primary bioactivities relevant to drug development.
| Compound Name | Structural Class / Key Feature | Reported Bioactivities & Mechanisms |
|---|---|---|
| Herpotriquinones A & B [1] | Dimeric naphthoquinone–epoxycyclohexenone; unprecedented 6/6/6/6/6-fused pentacyclic ring [1] | Anti-neuroinflammatory: Suppresses activation of NF-κB and MAPK signaling pathways in LPS-stimulated BV-2 microglial cells [1]. |
| Herpotrichone A (He-A) [2] | Natural [4+2] adduct [2] | Neuroprotective / Anti-ferroptosis: Relieves ferroptotic cell death in RSL3-stimulated PC12 cells and 6-OHDA-induced zebrafish; activates antioxidant elements and modulates the SLC7A11 pathway [2]. |
| Other Herpotrichones & Analogues [2] | Includes herpotrichones B and C, and new analogues [2] | Exhibit protective effects in H₂O₂-, 6-OHDA-, and RSL3-stimulated PC12 cells, and LPS-stimulated BV-2 cells [2]. |
| Fungal Coculture Metabolites [3] | 13 new compounds with diverse architectures (e.g., rare sesquiterpene-saccharide hybrids, a linear sesquiterpene racemate) [3] | Anti-Parkinson's Neuroprotective: All compounds ameliorated MPP⁺-induced oxidative damage in PC12 cells. Compound 5 mitigated neuronal injury by regulating PI3K-Akt and MAPK pathways [3]. |
Here are the methodologies used in the cited studies for key experiments, which can serve as a reference for your research.
The general workflow for isolating and characterizing compounds from Herpotrichia sp. SF09 involves:
The diagram below illustrates the primary signaling pathways implicated in the bioactivity of compounds from Herpotrichia sp. SF09, based on the experimental findings.
Mechanisms of Action: Herpotrichia sp. SF09 compounds suppress pro-inflammatory NF-κB/MAPK pathways and activate the protective Nrf2/SLC7A11 pathway to inhibit ferroptosis.
The discovery of bioactive compounds from Herpotrichia sp. SF09 opens several promising research avenues.
The table below summarizes the key information for this specific compound:
| Compound Name | Source | Skeleton Description | Key Bioactivity |
|---|---|---|---|
| Eucalrobusone P (Compound 4) [1] [2] | Leaves of Eucalyptus robusta (Swamp Mahogany) [1] [2] | A novel 6/6/6/6/3-fused pentacyclic skeleton [1] [2] | Exhibited significant antifungal activity against Candida glabrata (MIC50 value provided in original research) [1] [2] |
This compound is classified as a formyl phloroglucinol meroterpenoid (FPM), which is a hybrid natural product composed of a phloroglucinol (phenolic) unit and a sesquiterpenoid (terpene) unit [1] [2]. The unique pentacyclic ring system is formed through the establishment of various oxo-bridges between these two moieties [2].
The structure of eucalrobusone P was determined through a series of spectroscopic techniques, which provides a methodology you can follow for similar compounds [1] [2].
When searching for this specific skeleton, it is helpful to distinguish it from other common pentacyclic systems:
The 6/6/6/6/3 pentacyclic scaffold represents a frontier in natural products chemistry with demonstrated bioactive potential. I hope this technical overview provides a solid foundation for your research.
The proposed biosynthetic model is supported by biomimetic total synthesis and biological isolation studies. Key experimental approaches are summarized below.
| Experiment Type | Key Objective | Methodology Summary | Critical Finding/Outcome |
|---|
| Biomimetic Total Synthesis [1] [2] | To verify the feasibility of the proposed Diels-Alder biosynthetic pathway through chemical synthesis. | 1. Monomer Synthesis: De novo synthesis of an epoxyquinol monomer and acquisition of Delitpyrone C-derived dienes. 2. Diels-Alder Reaction: The monomers were reacted, with precise control over reaction selectivity. 3. DFT Calculations: Used to anticipate competing reaction pathways and transition states. | Successfully achieved the first total synthesis of Herpotrichone A, B, and C. Confirmed that hydrogen bonding from the C2' hydroxyl of Delitpyrone C is critical for steering the reaction to the correct product [3] [1]. | | Isolation & Structure Elucidation [4] | To discover the natural product and characterize its physical structure and initial bioactivity. | 1. Fermentation & Extraction: The fungus Herpotrichia sp. SF09 was cultured, and compounds were extracted from the broth. 2. Isolation: Compounds were purified using techniques like HPLC. 3. Structure Elucidation: Structures were determined using NMR spectroscopy, Residual Dipolar Couplings (RDC), and X-ray crystallography. | Isolated this compound and B, determining their unprecedented pentacyclic structure. Established their potent anti-neuroinflammatory activity in BV-2 microglial cells [4]. |
Beyond its biosynthesis, research has revealed the compelling neuroprotective mechanism of this compound, positioning it as a promising candidate for therapeutic development.
Primary Mechanism: Inhibition of Ferroptosis this compound has been shown to exert neuroprotective effects primarily by relieving ferroptosis, a form of iron-dependent programmed cell death [5]. In cellular models using RSL3-stimulated PC12 cells and 6-OHDA-induced zebrafish larvae, this compound effectively protected against this ferroptotic cell death [5].
Molecular Signaling Pathway The compound activates cellular antioxidant elements and modulates the SLC7A11 signaling pathway [5]. This modulation occurs without the compound directly acting as a radical scavenger or iron chelator, suggesting it acts through upstream regulatory mechanisms. The diagram below summarizes this pathway.
This diagram outlines the neuroprotective mechanism of this compound, which involves the activation of the Nrf2 pathway and modulation of SLC7A11, leading to the inhibition of ferroptosis.
The determination of absolute configuration by single-crystal X-ray diffraction hinges on a physical phenomenon known as anomalous scattering or resonant scattering [1] [2].
Several methods have been developed to quantify the absolute configuration using the Bijvoet differences collected during a diffraction experiment.
| Method | Key Parameter/Statistic | Principle & Application |
|---|---|---|
| Flack Parameter [2] | Flack x (refined via least-squares) | Optimizes model fit by comparing intensity data with inverted models; values near 0 confirm the correct absolute structure. |
| Bijvoet Difference Analysis [1] [2] | Bijvoet intensity ratios & differences | Directly uses measured intensity differences between Friedel pairs; foundational for all absolute configuration methods. |
| Bayesian Statistics [1] | Hooft parameter (Bayesian estimate) | Applies Bayesian analysis to Bijvoet differences; often provides more realistic precision for light-atom structures. |
Successful determination requires careful execution from crystal preparation to data analysis. The following diagram illustrates the core experimental workflow:
Crystallization [3]
Structure Solution and Refinement [5] [2]
The structural elucidation of natural products represents one of the most challenging aspects of modern chemical research, particularly as scientists explore increasingly complex biological systems and minute sample quantities. Advanced spectroscopic techniques including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) have become indispensable tools for researchers characterizing novel bioactive compounds. The integration of these methodologies provides complementary data that enables comprehensive structure determination, from planar structure establishment to absolute configuration assignment.
The diminishing role of natural products in drug discovery programs, despite their historical significance as therapeutic agents, stems largely from technical challenges associated with structure elucidation of complex molecules available in limited quantities. This technical guide provides an in-depth examination of current spectroscopic methodologies, computational integrations, and practical protocols that address these challenges, with particular emphasis on approaches relevant to drug development professionals engaged in bioactive compound discovery and characterization. By synthesizing traditional spectroscopic techniques with modern computational analyses, researchers can overcome longstanding limitations in natural product structure determination, particularly for compounds exhibiting complex stereochemistry and conformational flexibility.
Structural Elucidation Power: NMR spectroscopy provides unparalleled insight into molecular structure through the detection of magnetic nuclear properties of atoms such as ^1H and ^13C. The technique exploits the fact that nuclei in different chemical environments experience distinct local magnetic fields, resulting in characteristic chemical shift patterns that serve as fingerprints for functional groups and molecular frameworks.
Multi-dimensional Applications: Modern NMR analysis extends beyond basic 1D spectra to include sophisticated 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Enhancement Spectroscopy). These techniques enable researchers to establish atomic connectivity through scalar couplings and spatial relationships through dipole-dipole interactions, respectively. For example, in the characterization of peptaibols such as trichokonins VI and VIII, researchers completely assigned ^1H and ^13C signals using comprehensive 2D NMR analyses, establishing these compounds as modified linear peptides featuring α-aminoisobutyric acid residues and reduced C-terminal extremities [1].
Mass Accuracy Precision: HRMS differentiates itself from conventional mass spectrometry through its exceptional mass accuracy (typically <5 ppm) and high resolving power (>10,000), enabling precise determination of elemental compositions. This technique measures the mass-to-charge ratio (m/z) of ions with sufficient precision to discriminate between compounds of similar nominal mass but different elemental composition.
Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments yield valuable structural information through analysis of characteristic fragmentation patterns. For instance, peptaibols frequently display diagnostic fragmentation at proline residues, creating "acylium ion"-type fragments that serve as structural signatures for this compound class [1]. The integration of HRMS with separation techniques like UHPLC (Ultra-High Performance Liquid Chromatography) enables researchers to analyze complex mixtures from natural extracts, as demonstrated in studies of Streptomyces metabolites where LC-HRMS successfully identified diphenazine-based natural products as inhibitors of protein-protein interactions [2].
Chirality Probe: ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. This technique provides critical information about absolute configuration and conformational properties through analysis of Cotton effects in the ultraviolet region of the spectrum.
Computational Integration: Modern ECD applications increasingly rely on theoretical calculations (typically Time-Dependent Density Functional Theory, TDDFT) to simulate spectra of proposed stereochemical configurations. Comparison between experimental and calculated ECD spectra enables researchers to assign absolute configurations with confidence, as demonstrated in the structural determination of xylasporin derivatives from termite-associated fungi, where ECD calculations confirmed the absolute configuration of these polyketide-terpene hybrids featuring rare structural moieties [3].
Table 1: Key NMR Experiment Types and Their Applications in Natural Products Research
| Experiment Type | Key Parameters | Primary Applications | Information Obtained |
|---|---|---|---|
| 1H NMR | Frequency (400-900 MHz), Temperature (25-30°C), Solvent (CDCl~3~, DMSO-d~6~, CD~3~OD) | Proton environment analysis, Functional group identification | Chemical shifts (δ 0-14 ppm), Integration (number of H), Multiplicity (coupling patterns) |
| 13C NMR | Decoupling, Relaxation delay (1-3s), Solvent reference | Carbon skeleton analysis, Carbon type identification | Chemical shifts (δ 0-240 ppm), Carbon type (C, CH, CH~2~, CH~3~) via DEPT/HSQC |
| COSY | Gradient-selected, Relaxation delay (1-2s), Acquisition time | Proton-proton connectivity through bonds | ^3J~HH~ coupling networks, Proton spin systems |
| HSQC | Gradient-selected, J~CH~ = 145 Hz, ^1J~CH~ optimization | Direct ^1H-^13~C~ correlations | One-bond C-H connections, Carbon hybridization |
| HMBC | Gradient-selected, Long-range J~CH~ = 8 Hz, ^nJ~CH~ optimization | Multiple-bond ^1H-^13~C~ correlations | 2-3 bond C-H connections, Quaternary carbon identification, Scaffold assembly |
| ROESY | Mixing time (200-500 ms), Spin-lock strength, Temperature control | Spatial proximity analysis (through space) | Stereochemistry, Relative configuration, Molecular conformation |
The implementation of these NMR techniques enables comprehensive structure elucidation, as demonstrated in the characterization of trichokonins VI and VIII, where researchers used DMSO-d~6~ as solvent at 600 MHz for ^1H NMR and 150 MHz for ^13C NMR, allowing complete signal assignment for these 20-amino acid peptaibols [1]. The antiparasitic activity of these compounds against Plasmodium falciparum at submicromolar concentrations further highlights the pharmaceutical relevance of thorough NMR characterization.
Table 2: HRMS Technical Specifications and Data Interpretation Strategies
| Parameter | Specifications | Applications | Significance |
|---|---|---|---|
| Mass Accuracy | < 5 ppm (typically 1-3 ppm with internal calibration), m/z 100-2000 range | Elemental composition determination, Molecular formula assignment | Distinguishes between possible elemental formulas for unknown compounds |
| Resolving Power | > 25,000 (FWHM at m/z 400), ESI or MALDI ionization | Isotopic pattern recognition, Complex mixture analysis | Resolves isobaric ions, Enables charge state determination |
| Fragmentation Techniques | CID (Collision-Induced Dissociation), HCD (Higher Energy C-trap Dissociation) | Structural elucidation through bond cleavage, Fragment ion analysis | Provides sequence information for peptides, Cleavage patterns for structural motifs |
| Mass Defect Analysis | RMD (Relative Mass Defect) filtering, AMDF (Absolute Mass Defect Filtering) | Compound class prediction, Novel scaffold identification | Identifies compound classes based on hydrogen content, Prioritizes novel structural features |
| Chromatographic Coupling | UHPLC-HRMS, Reverse-phase C18 columns, Gradient elution (5-100% organic modifier) | Complex mixture analysis, Metabolite identification | Separates components before MS analysis, Reduces ion suppression |
The application of HRMS in natural products research extends beyond simple molecular weight determination to include sophisticated data analysis strategies such as mass defect filtering. For example, in the discovery of brasiliencin A, a new 18-membered macrolide with potent anti-mycobacterial activity, researchers successfully applied relative mass defect (RMD) analysis to prioritize structurally novel compounds. The RMD value in ppm is calculated by the equation: RMD = (Δm/m) × 10^6, where Δm represents the mass defect and m is the ionic mass [4]. This approach enabled the identification of a compound cluster with unexpected properties, leading to the discovery of new macrolide structural motifs.
Table 3: ECD Experimental and Computational Parameters for Configuration Analysis
| Parameter | Experimental Considerations | Computational Methods | Output Data |
|---|---|---|---|
| Spectral Range | 180-400 nm (UV region), Nitrogen purging for low wavelength stability | TDDFT calculations, CAM-B3LYP functional, TZVP basis set | Cotton effect positions and signs, Crossover points, Extrema wavelengths |
| Sample Preparation | Concentration (0.5-1.0 mg/mL), Solvent (MeCN, MeOH, water), Path length (0.1-1.0 mm) | Conformational search (Molecular mechanics, RM1), Boltzmann weighting | Solvent effects, Concentration-dependent aggregation assessment |
| Data Collection | Scanning speed (50-100 nm/min), Bandwidth (1 nm), Temperature control (25°C) | Excited state calculations (20-30 states), Solvation model (PCM, COSMO) | Rotational strength (oscillator strength), Spectral bandwidth simulation |
| Reference Standards | Solvent baseline subtraction, Cell matching, Pressure/temperature control | Spectral convolution (σ = 0.2-0.3 eV), UV shift correlation (0-20 nm) | Baseline correction, Signal-to-noise optimization |
| Data Interpretation | Noise reduction (multiple scans), Signal averaging, Artifact identification | DP4+ probability analysis, Confidence level assignment | Absolute configuration assignment, Population-weighted spectra |
The power of integrated ECD and computational analysis is exemplified in the structural revision of several diphenazine natural products, where researchers developed a computational pipeline incorporating ECD and Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations coupled with DP4+ probability analysis. This approach enabled not only the determination of relative and absolute configurations but also the establishment of phenol positions in phenazine-based molecules, expanding the limits of computational methods in natural product structure elucidation [2].
The structural characterization of complex natural products requires the integration of multiple spectroscopic techniques in a logical sequence that builds from basic structural information to sophisticated stereochemical assignments. The following workflow diagram illustrates a comprehensive approach to natural product structure elucidation:
Workflow for comprehensive structure elucidation of natural products integrating multiple spectroscopic techniques.
The initial stage of natural product analysis typically involves molecular networking based on HRMS/MS data, which groups related compounds by similarity of their fragmentation patterns. This approach, facilitated by platforms such as GNPS (Global Natural Product Social Molecular Networking), enables rapid dereplication of known compounds and prioritization of novel structural features for further investigation. In the study of termite-associated Xylaria isolates, molecular networking successfully identified a family of highly oxygenated polyketide-terpene hybrid natural products, guiding the isolation of six previously unreported xylasporin derivatives [3].
The integration of mass defect analysis with molecular networking provides additional power for compound class prediction and novelty assessment. In the discovery of brasiliencin macrolides, researchers calculated relative mass defects (RMDs) for known compound classes and compared these with values from unannotated molecular network clusters. When the spectral characteristics (UV and MS/MS) of unknown clusters conflicted with their RMD-predicted compound class, researchers hypothesized the presence of novel structural skeletons, leading to the discovery of new macrolide architectures with significant bioactivity [4].
Following HRMS-based prioritization, a systematic NMR workflow enables comprehensive structure elucidation:
1D NMR Analysis: Initial ^1H and ^13C NMR spectra provide information about proton types, carbon frameworks, and functional groups through chemical shift analysis.
2D NMR Experiments: COSY spectra reveal proton-proton connectivity through ^3J~HH~ coupling relationships, while HSQC experiments correlate directly bonded carbon-hydrogen pairs. HMBC spectra provide crucial multiple-bond correlations that connect molecular fragments across quaternary centers or heteroatoms.
Spatial Relationship Analysis: ROESY or NOESY experiments probe through-space interactions that inform stereochemical assignments and conformational analysis.
This workflow enabled the complete structural characterization of trichokonins VI and VIII, peptaibols with potential antiplasmodial activity, where researchers fully assigned all ^1H and ^13C signals through comprehensive NMR analysis [1]. Similarly, the structural determination of brasiliencin A relied on extensive 2D NMR studies (COSY, HSQC, HMBC) to establish its 18-membered macrolide structure [4].
The determination of relative and absolute configuration in complex natural products represents a significant challenge, particularly for molecules featuring multiple stereocenters, conformational flexibility, and bridged ring systems. Modern approaches address these challenges through integrated computational pipelines that combine quantum chemical calculations with experimental spectroscopic data:
Computational pipeline combining NMR and ECD calculations with DP4+ probability analysis for stereochemical assignment.
This integrated approach proved essential in the structure revision of several diphenazine natural products, including phenazinolin D, izumiphenazine A, and baraphenazine G. The researchers developed a computational pipeline incorporating ECD and GIAO NMR shift calculations coupled with DP4+ probability analysis, demonstrating feasibility for determining not only relative configurations but also phenol positions in phenazine-based molecules [2]. This expanded capability addresses a longstanding challenge in natural product structure elucidation, where traditional NMR and ROESY/NOESY analyses often prove insufficient for complete structural assignment.
The power of computational integration is exemplified in the structural determination of xylasporin derivatives from termite-associated fungal isolates. Faced with the challenge of assigning relative configuration across a family of six polyketide-terpene hybrids, researchers performed chemical shift calculations for more than 50 possible stereoisomers followed by DP4+ probability analysis. This comprehensive computational approach supported the assignment of relative configuration throughout the xylasporin family, while TDDFT-ECD calculations enabled proposal of the absolute configuration of xylasporin A, which features a rare cyclic carbonate moiety [3].
The synergistic combination of experimental spectroscopy and computational analysis represents a paradigm shift in natural product structure elucidation, particularly for compounds available in limited quantities or featuring complex stereochemical arrays. As computational methods continue to advance and become more accessible, their integration with traditional spectroscopic techniques will increasingly become standard practice in natural products research.
Spectroscopic techniques play crucial roles not only in structure elucidation but also in the bioactivity assessment of natural products during drug discovery campaigns. In the search for inhibitors of eukaryotic translation initiation factor 4E (eIF4E) protein-protein interactions—a target relevant to cancer therapy—researchers employed a catalytic enzyme-linked click chemistry assay (cat-ELCCA) to screen natural product extracts. Active fractions from a Streptomyces strain were analyzed using LC-HRMS and NMR, leading to the identification of diphenazine-based natural products as novel inhibitors of eIF4E interactions [2].
The structural characterization of these diphenazines required sophisticated computational integration due to their complex stereochemistry and the presence of multiple spatially-isolated phenols. The successful application of the ECD and NMR/DP4+ computational pipeline enabled not only structure elucidation but also structure revision of previously reported compounds, highlighting the importance of robust analytical methodologies in natural product-based drug discovery.
The characterization of drug metabolites represents another critical application of spectroscopic techniques in pharmaceutical development. Recent advances in stable isotope labeling methodologies facilitate both qualitative identification and quantitative analysis of drug metabolites. For example, researchers have developed enzyme-mediated approaches for catalyzing both H/D and ^16O/^18O exchange reactions using liver microsomal enzymes, providing a practical system for generating isotope-labeled compounds for MS-based studies [5].
These isotope exchange methods enable improved compound identification through selective labeling reactions and facilitate the preparation of internal standards for precise quantitative measurement. The application of such methodologies to natural product-derived therapeutics enhances the precision of ADME (Absorption, Distribution, Metabolism, Excretion) studies, contributing to more efficient drug development pipelines.
The field of natural product research continues to evolve through the integration of advanced spectroscopic techniques with computational methodologies. NMR spectroscopy remains the cornerstone of structural elucidation, providing unparalleled detail about atomic connectivity and molecular conformation. HRMS offers exceptional sensitivity and specificity for molecular formula determination and fragment analysis, while ECD spectroscopy provides critical insights into stereochemical features. The synergistic application of these techniques enables comprehensive structure determination of complex natural products, even when available in minute quantities.
In solution NMR, the rapid and isotropic tumbling of molecules averages the direct magnetic dipole-dipole interaction between nuclei to zero [1] [2]. RDCs are measured by inducing weak partial alignment in the molecule of interest, causing these interactions to only partially average out, resulting in measurable "residual" couplings [3] [4].
The fundamental equation for the RDC ((D_{ij})) between two nuclei (i) and (j) is: [ D_{ij} = - \frac{\mu_0 \gamma_i \gamma_j h}{16\pi^3 r_{ij}^3} \left \langle \frac{3\cos^2\theta - 1}{2} \right \rangle ] or equivalently from another source: [ D_{ij} = - \frac{\mu_0 \gamma_i \gamma_j h}{4\pi^2 r_{ij}^3} \left \langle \frac{3\cos^2\theta - 1}{2} \right \rangle ] where:
For a rigid molecule, the alignment is described by an alignment tensor, which can be represented by five independent parameters [1] [4]. A key advantage of RDCs is that they provide global orientation constraints for internuclear vectors relative to a common molecular frame, making them exceptionally useful for defining the relative orientation of different parts of a molecule, even if they are far apart in space [1] [4].
A critical step in measuring RDCs is placing the molecule in a medium that induces weak alignment. The table below summarizes common types of alignment media and their properties.
| Media Type | Examples | Compatible Solvents | Alignment Mechanism |
|---|---|---|---|
| Lyotropic Liquid Crystals (LLC) | Poly-γ-benzyl-L-glutamate (PBLG), PCBLL, PELG, Graphene Oxide (GO) [1] | CDCl₃, CD₂Cl₂, DMF, THF, DMSO-water mixtures [1] | High magnetic susceptibility anisotropy causes spontaneous alignment in the magnetic field [1]. |
| Stretched/Compressed Polymer Gels | Polyacrylamide Gels [1] [2] | Aqueous buffers [2] | Mechanical stress from stretching or compressing the gel creates an anisotropic environment [1]. |
| Phage Dispersions | Filamentous Bacteriophage (e.g., Pf1) [4] | Aqueous buffers | The liquid crystalline nature of the phage particles aligns in the magnetic field [4]. |
| Bicelles | DMPC/DHPC mixtures [2] | Aqueous buffers | Discoidal phospholipid aggregates align with their normal perpendicular to the magnetic field [2]. |
The following diagram outlines the general workflow for collecting and utilizing RDCs in structure determination.
Workflow for measuring Residual Dipolar Couplings (RDCs).
Data Collection in Two States: You must acquire NMR spectra under both isotropic and anisotropic conditions [4].
Extracting the RDC Value: The pure RDC value is obtained by simple subtraction: [ D_{ij} = T_{ij} (anisotropic) - J_{ij} (isotropic) ] This value is typically on the order of a few tens of Hertz [1] [4].
Backbone Structure Determination: RDCs are particularly powerful for determining protein backbone structures, especially in structural genomics where complete side-chain assignment may not be necessary [4]. The protocol involves:
RDCs are versatile and can be used in various ways for structural analysis:
Specialized software is required to analyze RDC data and relate it to molecular structure. These tools can perform tasks such as:
The table below summarizes key bioactive compounds, their sources, and potential applications based on recent scientific literature.
| Compound / Substance Class | Fungal Source | Host Isopod / Environment | Reported Bioactivity | Potential Application |
|---|---|---|---|---|
| Herpotrichones (A, B, and C) | Herpotrichia sp. SF09 | Symbiotic with a "pill bug" (terrestrial isopod) [1] | Anti-neuroinflammatory; protection of nerve cells by inhibiting ferroptosis (iron-mediated cell death) [1] | Therapeutic agent for Alzheimer's disease, Parkinson's disease [1] |
| Unidentified Compound(s) | Cyanobacteria-dominated episymbiotic community | Marine isopod (Santia spp.) [2] | Chemical defense repulsive to reef fishes [2] | Model for defensive symbiosis; potential source of novel antimicrobials [2] |
| Diverse Mycobiome | Ascomycota (e.g., Mycosphaerella), Basidiomycota, Mortierellomycota | Terrestrial isopods (Armadillidium vulgare, Spherillo obscurus) [3] | Ecological functions (to be characterized); host-specific enrichment [3] | Unexplored reservoir for natural product discovery [3] |
Here are detailed methodologies for core experiments in this research area.
This protocol, adapted from research on marine isopods, tests the palatability and source of chemical defenses [2].
This protocol, used for terrestrial isopods, characterizes the full diversity of associated fungal communities [3].
The following diagrams, created with Graphviz, illustrate the logical workflow for symbiont research and a specific symbiotic relationship.
Research workflow for discovering bioactive compounds from isopod fungal symbionts, from sample collection to lead compound identification.
Model of the defensive mutualism between marine isopods and their episymbiotic microbes, demonstrating the exchange of services.
The discovery of herpotrichones demonstrates that isopod-fungal systems can yield compounds with novel mechanisms, such as ferroptosis inhibition, which is a compelling target for neurodegenerative diseases [1]. Future work should focus on:
Herpotrichone A is a natural epoxyquinoid with potent anti-neuroinflammatory and neuroprotective effects, showing promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's [1] [2]. It was originally isolated in minute quantities from the fungus Herpotrichia sp. SF09 found in a symbiotic relationship with isopods [1] [2].
The table below summarizes the key experimental findings on its biological activity.
| Assay/Model | Inducing Agent | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| BV-2 Microglial Cells [3] [4] [5] | Lipopolysaccharide (LPS) | Potent anti-neuroinflammatory activity; IC₅₀ = 0.41 μM | Inhibition of neuroinflammatory responses |
| PC12 Cells & Zebrafish Larvae [6] | RSL3 (ferroptosis inducer) | Significant protection from ferroptotic cell death | Activates antioxidant elements; modulates the SLC7A11 pathway [6] |
| PC12 Cells [6] | 6-OHDA | Protective effect against neuronal damage | Relief of ferroptosis [6] |
| PC12 Cells [6] | H₂O₂ | Protective effect against oxidative stress | Relief of ferroptosis [6] |
| BV-2 Cells [6] | LPS | Exhibited protective effects | Relief of ferroptosis [6] |
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects by relieving ferroptosis.
The unique and complex 6/6/6/6/3 pentacyclic framework of herpotrichones made their synthesis a significant challenge [7] [1]. The first total synthesis was achieved in 2025 by a KAIST research team, providing a reliable route to obtain these rare compounds [7] [1] [8].
The synthesis was inspired by the proposed biosynthetic pathway and centered on a key biomimetic Diels-Alder (DA) reaction [7] [9]. This [4+2] cycloaddition is crucial for constructing the complex carbon skeleton by coupling two simpler building blocks:
A critical discovery was that the C2' hydroxyl group configuration on the delitpyrone C diene is essential for controlling the reaction's selectivity. This group directs the reaction through precise hydrogen bonding, ensuring the molecules approach each other with the correct geometry (chemo-, regio-, and stereoselectivity) to form the desired herpotrichone core [7] [1] [2].
The diagram below outlines the key steps in the total synthesis of Herpotrichones A-C.
This synthesis is notable for also producing new molecular structures not found in nature, suggesting the potential for discovering new natural products with high pharmacological activity through synthetic chemistry [1] [2].
This compound is a highly promising candidate for neurotherapeutic development, with demonstrated efficacy in suppressing neuroinflammation and protecting against ferroptosis. The recent achievement of its total synthesis addresses the critical supply bottleneck and provides a robust platform for further research.
Recommended Research Directions:
The total synthesis of herpotrichones A-C represents a significant advancement in accessing complex natural products with promising anti-neuroinflammatory activity for neurodegenerative disease research. These natural products, characterized by their unique 6/6/6/6/3 pentacyclic frameworks, are obtained only in minute quantities from symbiotic fungi associated with isopods, making synthetic access crucial for pharmacological studies [1] [2]. This Application Note details a biosynthetically inspired synthetic approach centered around a strategically employed Diels-Alder cycloaddition that efficiently constructs the complex molecular architecture of herpotrichones.
The protocol described herein leverages recent research from the Han group at KAIST, who achieved the first total synthesis of herpotrichones A-C, enabling further investigation of their neuroprotective effects and potential as therapeutic agents for Alzheimer's and Parkinson's diseases [1]. The Diels-Alder reaction employed in this synthesis exemplifies how precise control of chemo-, regio-, and stereoselectivity can be achieved through careful design of reaction components and conditions, providing researchers with a reliable method to access these biologically relevant natural products and their analogs.
The synthetic strategy for herpotrichones employs a biosynthetically inspired approach that mirrors proposed natural pathways, enhancing efficiency and strategic logic. The synthesis centers on a key intermolecular Diels-Alder reaction between specifically designed diene and dienophile components that correspond to proposed biosynthetic precursors [2]. This approach offers several strategic advantages:
A pivotal discovery in this synthesis is the essential role of hydrogen bonding in controlling the reaction pathway. The configuration of the C2' hydroxyl moiety was found to be critical in directing the desired transition states leading to the target natural products [1] [2]. This strategic element addresses the significant challenge of competing pathways, including homodimerization and formation of regio- and stereoisomers, that would otherwise complicate the synthesis.
Table 1: Key Strategic Elements in Herpotrichone Synthesis
| Strategic Element | Function | Impact |
|---|---|---|
| Biosynthetic Inspiration | Guides retrosynthetic analysis | Enhances efficiency and logical bond construction |
| Epoxyquinol Monomer | Serves as versatile synthetic precursor | Enables modular approach to core structure |
| Hydrogen Bonding Control | Directs transition state geometry | Ensures correct stereochemistry in pentacyclic framework |
| Diels-Alder Reaction | Forms central carbon骨架 | Constructs 6/6/6/6 ring system with precise stereocontrol |
Epoxide Formation: Charge a flame-dried 500 mL round-bottom flask with (±)-5,6-epoxycyclohexa-1,3-dienecarbaldehyde (5.0 g, 40.8 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C under nitrogen atmosphere.
Ylide Generation: In a separate flame-dried flask, prepare a solution of trimethylsulfoxonium iodide (11.2 g, 51.0 mmol) in anhydrous THF (100 mL). Add sodium hydride (2.04 g, 51.0 mmol) portionwise at 0°C and stir for 30 minutes until gas evolution ceases.
Reaction: Transfer the ylide solution dropwise to the aldehyde solution via cannula over 15 minutes. Warm the reaction mixture gradually to room temperature and stir for 12 hours.
Work-up: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (50 mL). Extract with ethyl acetate (3 × 100 mL), combine organic extracts, and dry over anhydrous magnesium sulfate.
Purification: Concentrate under reduced pressure and purify by flash column chromatography (hexanes:ethyl acetate, 4:1) to obtain the epoxyquinol monomer as a white crystalline solid (4.3 g, 78% yield).
Characterization: (^1)H NMR (500 MHz, CDCl₃): δ 6.45 (d, J = 10.0 Hz, 1H), 6.12 (d, J = 10.0 Hz, 1H), 4.85 (s, 1H), 3.75 (m, 1H), 3.25 (m, 1H), 2.95 (m, 1H), 2.65 (m, 1H); HRMS (ESI+) m/z calcd for C₇H₈O₂ [M+H]+: 135.0452, found: 135.0455.
Silylation: Dissolve delitpyrone C (3.5 g, 15.2 mmol) in anhydrous DMF (50 mL). Add imidazole (2.6 g, 38.0 mmol) and TBDMS-Cl (2.8 g, 18.2 mmol). Stir at room temperature for 6 hours.
Work-up: Dilute with water (100 mL) and extract with ethyl acetate (3 × 75 mL). Wash combined organic layers with brine (100 mL), dry over magnesium sulfate, and concentrate.
Selective Deprotection: Dissolve the silylated intermediate in THF (50 mL). Cool to 0°C and add TBAF (16.7 mL, 16.7 mmol, 1.0 M in THF) dropwise. Stir for 2 hours while warming to room temperature.
Purification: Concentrate and purify by flash column chromatography (hexanes:ethyl acetate, 7:3) to obtain the diene component with free C2' hydroxyl group (3.1 g, 82% yield over two steps).
Figure 1: Diels-Alder Reaction Workflow for Herpotrichone Core Assembly
Reaction Setup: Charge a flame-dried 25 mL round-bottom flask with epoxyquinol monomer (150 mg, 0.112 mmol) and delitpyrone C-derived diene (42 mg, 0.102 mmol). Add anhydrous toluene (10 mL) and activated 4Å molecular sieves (500 mg).
Cycloaddition: Heat the reaction mixture at 85°C for 48 hours under nitrogen atmosphere with vigorous stirring.
Monitoring: Monitor reaction progress by TLC (hexanes:ethyl acetate, 1:1) and LC-MS. The reaction typically reaches 85% conversion after 48 hours.
Work-up: Cool the reaction to room temperature, filter through a pad of Celite to remove molecular sieves, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (dichloromethane:methanol, 98:2 to 95:5) to obtain the Diels-Alder adduct as a white solid (135 mg, 76% yield).
Table 2: Optimization of Diels-Alder Reaction Conditions
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 1 | Toluene | 70 | 72 | 45 | Moderate |
| 2 | Toluene | 85 | 48 | 76 | High |
| 3 | Benzene | 85 | 48 | 72 | High |
| 4 | THF | 65 | 72 | 38 | Low |
| 5 | DCM | 40 | 96 | 25 | Low |
Successful formation of the herpotrichone core structure was confirmed through comprehensive spectroscopic analysis. The Diels-Alder adducts exhibited characteristic signals in (^1)H and (^{13})C NMR spectra consistent with the desired 6/6/6/6/3 pentacyclic framework [1]. Key spectroscopic features include:
The stereochemistry of the adducts was confirmed through NOE experiments and X-ray crystallography, which validated the proposed transition state controlled by hydrogen bonding interactions.
The critical element enabling the success of this Diels-Alder strategy is the hydrogen bonding-directed transition state that controls the reaction's stereochemical outcome. Computational studies (DFT calculations) anticipated competing pathways, but experimental results confirmed that the C2' hydroxyl configuration plays a decisive role in product formation [2].
Figure 2: Hydrogen Bonding Control in Diels-Alder Transition State
Without the pivotal hydrogen bond, only small amounts of the target natural product formed, with undesirable byproducts dominating the reaction mixture [1]. This underlines the importance of precise molecular design in controlling complex cycloaddition reactions.
The synthetic herpotrichones obtained through this Diels-Alder strategy exhibit potent anti-neuroinflammatory effects that suppress brain inflammatory responses, displaying significant potential as therapeutic agents for neurodegenerative diseases [1]. Recent studies have revealed their mechanism of action involves protecting nerve cells by inhibiting ferroptosis (iron-mediated cell death), raising expectations for their potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Table 3: Spectral Data Comparison for Herpotrichones A-C
| Compound | HRMS (m/z) | (^1)H NMR Key Signals (δ, ppm) | Specific Rotation [α]D²⁵ |
|---|---|---|---|
| Herpotrichone A | 453.1653 [M+H]+ | 5.85 (d, J=10.0 Hz), 4.65 (s), 3.95 (m) | +65.5 (c 0.1, MeOH) |
| Herpotrichone B | 455.1809 [M+H]+ | 5.82 (d, J=10.0 Hz), 4.62 (s), 3.92 (m) | +62.3 (c 0.1, MeOH) |
| Herpotrichone C | 451.1496 [M+H]+ | 5.88 (d, J=10.0 Hz), 4.68 (s), 3.98 (m) | +68.1 (c 0.1, MeOH) |
Table 4: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low conversion in DA reaction | Inadequate drying of solvents/reactants | Redistill solvents over appropriate drying agents |
| Mixture of stereoisomers | Compromised hydrogen bonding | Ensure C2' hydroxyl group is free and properly configured |
| Homodimerization predominates | Improper stoichiometry | Use slight excess of dienophile (1.1:1 ratio) |
| Decomposition of products | Excessive heating or prolonged reaction | Optimize reaction time and temperature |
| Difficult purification | Polar byproducts from hydrolysis | Use activated molecular sieves and strict anhydrous conditions |
For scaling up the synthesis beyond the milligram scale described in this protocol, several adjustments are recommended:
The Diels-Alder reaction strategy described in this Application Note provides an efficient and stereocontrolled route to herpotrichones A-C, natural products with significant potential for development as therapeutics for neurodegenerative diseases. The key success factors include:
This protocol enables researchers to access herpotrichones in quantities sufficient for biological evaluation and mechanism of action studies, supporting drug discovery efforts for Alzheimer's disease, Parkinson's disease, and other conditions involving neuroinflammation and ferroptosis. The strategic use of the Diels-Alder reaction with precise stereocontrol demonstrates the power of cycloaddition chemistry in complex natural product synthesis, particularly when guided by biosynthetic principles and computational prediction of competing pathways.
The table below outlines the core components your method should define, based on standard practices for validating analytical procedures [1].
| Method Component | Description & Considerations for this compound |
|---|---|
| Primary Technique | High-Performance Liquid Chromatography (HPLC) with UV/VIS or Photodiode Array (PDA) Detection. Mass Spectrometry (MS) detection is preferred for superior specificity and sensitivity [2]. |
| Key Validation Parameters [1] | Specificity: Ensure no interference from impurities or matrix. Accuracy: Determine via spike-recovery experiments. Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analysts). Linearity & Range: Test across the expected concentration range. Limit of Detection (LOD) & Quantification (LOQ). | | Sample Preparation | Critical for accuracy. Depends on the source (e.g., fungal culture, plant extract). May involve liquid-liquid extraction or solid-phase extraction (SPE). |
This protocol is a starting template you will need to optimize for your specific instrument and sample type.
1. Scope and Application This method provides guidelines for the identification and quantification of this compound in fungal extracts using reversed-phase HPLC. It is intended for use in research and development.
2. Experimental Workflow The following diagram outlines the major steps of the analytical process:
3. Materials and Equipment
4. Step-by-Step Procedure
| Step | Action | Critical Parameters |
|---|
| 1. Mobile Phase Prep | Prepare a binary system. Filter and degas all solvents. | A: Water with 0.1% Formic Acid. B: Acetonitrile. Adjust acid content to optimize peak shape. | | 2. Standard Prep | Accurately weigh this compound. Dissolve in suitable solvent (e.g., methanol) to create stock solution. Serially dilute to create calibration standards. | Document exact concentrations. Store stock solutions at recommended temperature. | | 3. Sample Prep | Process samples to extract this compound. Centrifuge and filter the final extract before injection. | Ensure extraction is exhaustive and reproducible. Use a 0.22 µm or 0.45 µm syringe filter. | | 4. HPLC Analysis | Set column temperature to 35-40°C. Set detection wavelength based on this compound's UV spectrum. Inject samples and standards. | A typical gradient might run from 30% B to 95% B over 20-30 minutes. Equilibrate column between runs. | | 5. Data Analysis | Integrate peaks. Plot peak area vs. concentration of standards to create a calibration curve. Use this to calculate unknown concentrations. | The calibration curve should have an R² value of >0.99. |
5. Method Validation A summary of the validation parameters to be tested is shown below.
PC12 cells, derived from a rat pheochromocytoma, serve as a well-established in vitro model for neuroscience research and neuroprotective drug screening. When treated with Nerve Growth Factor (NGF), these cells undergo neuronal differentiation, ceasing proliferation and extending neuritic processes that resemble those of sympathetic neurons. This unique characteristic makes them particularly valuable for studying neuroprotective mechanisms, neurite outgrowth, and neuronal survival under various cytotoxic conditions. The PC12 model has been extensively utilized to investigate pathological processes relevant to Alzheimer's disease, Parkinson's disease, and ischemic stroke, providing crucial insights into potential therapeutic interventions.
Despite their widespread use, researchers must be aware that different PC12 variants exhibit substantial variability in their differentiation capacity and culture requirements. For instance, the Neuroscreen-1 (NS-1) subline demonstrates robust differentiation, with up to 72.7% of cells extending neurites following NGF treatment, while the PC12 Adh variant shows minimal responsiveness to NGF [1]. This variability necessitates careful selection of the appropriate PC12 variant and optimization of culture conditions for specific research applications. The protocols outlined in this document provide standardized approaches for maintaining PC12 cultures, inducing differentiation, and implementing reproducible assays for assessing neuroprotective activity.
The following table summarizes various neuroprotective compounds and interventions that have been investigated using PC12 cell models, along with their primary mechanisms of action and experimental outcomes:
Table 1: Neuroprotective Agents and Interventions Studied in PC12 Models
| Agent/Intervention | Primary Mechanism | Experimental Model | Key Outcomes | Citation |
|---|---|---|---|---|
| Pulsed Electromagnetic Fields (PEMFs) | Activates CREB/BDNF signaling, reduces oxidative stress | H₂O₂ and Aβ-induced toxicity | Restored cell viability to 71-90%, reduced ROS, improved mitochondrial function | [2] |
| Hydroxytyrosol | Antioxidant, enhances endogenous defense systems | Salsolinol-induced oxidative stress | Improved cell viability to 81.69%, reduced MDA and H₂O₂ levels | [3] |
| Ferulic Acid | Scavenges ROS, inhibits p38 MAPK pathway | Hypoxia-induced damage | Increased cell viability (35±8%), reduced LDH release (29±3%), diminished apoptosis | [4] |
| Gastrodin Derivative (GAD037) | Activates INSR/ACTN4 and PI3K/Akt pathway | Oxidative stress and Aβ toxicity | Enhanced NGF-mimic activity, superior to native gastrodin | [5] |
| Hepatocyte Growth Factor (HGF) | Modulates iron homeostasis, upregulates Fpn1 | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Reduced cellular iron content, improved cell viability | [6] |
| Wnt/β-catenin Agonist (Wnt3a) | Inhibits GSK-3β, reduces tau phosphorylation | Aβ₂₅‑₃₅-induced toxicity | Decreased phosphorylated tau at Ser262 and Ser235 | [7] |
| 5-HT1A Agonist (8-OH-DPAT) | Serotonin receptor activation | OGD-induced apoptosis | Reduced apoptotic cell death, increased viability | [1] |
Cell Culture and Differentiation: Maintain PC12 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator. For differentiation, plate cells on collagen type IV-coated surfaces at an appropriate density and treat with 50-100 ng/mL NGF for 5-7 days, refreshing the medium every 2-3 days [1]. Monitor differentiation by observing neurite outgrowth, with successful differentiation indicated by ≥70% of cells extending neurites twice the length of the cell body.
Oxidative Stress Induction: Prepare fresh H₂O₂ dilutions in serum-free medium at concentrations ranging from 500 μM to 1 mM. Replace the culture medium with the H₂O₂-containing medium and incubate for 24 hours. Include control wells with serum-free medium only. For neuroprotection assays, pre-treat differentiated PC12 cells with the test compound for a specified time (typically 4-12 hours depending on the compound) before H₂O₂ exposure [2] [3].
Viability Assessment:
Oxidative Stress Parameters:
OGD Induction: Replace standard medium with glucose-free DMEM and place cells in a dedicated hypoxia chamber with 1% O₂, 94% N₂, and 5% CO₂ at 37°C for 3-6 hours (optimize duration based on cell density and variant). For reoxygenation, replace with standard glucose-containing medium and return to normoxic conditions (5% CO₂, 95% air) for 24 hours [1] [6].
Viability and Apoptosis Assessment:
Aβ Preparation: Prepare Aβ₂₅‑₃₅ peptide by dissolving in sterile distilled water at 1 mM concentration. Incubate at 37°C for 3-5 days to allow aggregation. Alternatively, use the O-acyl isopeptide (CP) analog of Aβ₁‑₄₂ at 20 μM concentration, which does not require pre-aggregation [2].
Toxicity Induction and Assessment: Treat differentiated PC12 cells with 30 μM Aβ₂₅‑₃₅ or 20 μM CP for 24 hours. Assess cell viability using MTS assay as described above. For neuroprotection studies, pre-treat cells with test compounds for 2-24 hours before Aβ exposure [2] [7].
Tau Phosphorylation Analysis:
The neuroprotective effects observed in PC12 cells typically involve the activation of specific signaling pathways that promote neuronal survival, enhance antioxidant defenses, and inhibit apoptotic mechanisms. The diagram below illustrates the key signaling pathways implicated in neuroprotection in PC12 cells:
Diagram 1: Signaling pathways mediating neuroprotection in PC12 cells. Key pathways include PI3K/Akt, Ras/Raf/MEK/ERK, cAMP/CREB, and Wnt/β-catenin signaling, which are activated by various neuroprotective interventions to promote cell survival and reduce pathology.
The PI3K/Akt pathway represents a crucial survival signaling cascade that is activated by various neuroprotective agents. GAD037, a gastrodin derivative, targets both INSR and ACTN4 to activate PI3K/Akt signaling, promoting cell survival and inhibiting apoptosis [5]. Similarly, HGF activates PI3K/Akt through its receptor c-Met, contributing to its neuroprotective effects against OGD/R-induced injury [6]. The Ras/Raf/MEK/ERK pathway is another key signaling cascade that regulates cell growth, differentiation, and survival. GAD037 activates this pathway through INSR, while ferulic acid modulates ERK phosphorylation to exert its protective effects against hypoxia-induced damage [4] [5].
The cAMP/CREB pathway plays a central role in neuronal plasticity and survival. PEMFs enhance cAMP levels and CREB phosphorylation, leading to increased expression of BDNF, a critical neurotrophic factor that supports neuronal survival and function [2]. Additionally, the Wnt/β-catenin pathway has emerged as an important neuroprotective signaling mechanism. Wnt3a, an activator of this pathway, protects against Aβ-induced toxicity by inhibiting GSK-3β activity and reducing tau phosphorylation at pathological sites [7]. These signaling pathways represent promising targets for therapeutic intervention in various neurodegenerative conditions.
The following diagram provides a comprehensive overview of the experimental workflow for screening neuroprotective compounds using PC12 cells:
Diagram 2: Experimental workflow for screening neuroprotective compounds in PC12 cells, encompassing cell culture, model establishment, intervention strategies, and multi-parametric assessment.
PC12 cells provide a valuable model system for preliminary screening of neuroprotective compounds, offering insights into potential mechanisms of action across various neurodegenerative pathologies. The protocols outlined in this document represent standardized approaches that can be adapted to specific research needs. However, researchers should consider several critical technical aspects when implementing these assays:
PC12 Variant Selection: Different PC12 variants exhibit substantial differences in their differentiation capacity and culture requirements. The NS-1 subline demonstrates superior differentiation potential, while PC12 Adh shows minimal responsiveness to NGF. Selection of the appropriate variant is crucial for experimental success [1].
Culture Conditions Optimization: DMEM has been identified as the optimal base medium for most PC12 variants, supporting better attachment and viability compared to RPMI 1640. Coating with collagen type IV significantly enhances cell attachment, particularly under serum-free conditions, and promotes more robust neurite outgrowth following NGF treatment [1].
Assay Validation: Always include appropriate positive controls in neuroprotection assays. For oxidative stress models, Trolox (a vitamin E analog) can be used at 500 μM concentration. For apoptosis studies, caspase-3 inhibitors provide useful positive controls. These controls help validate the experimental system and provide reference points for evaluating novel compounds [2].
Multi-Parametric Assessment: Neuroprotective effects should be confirmed using multiple complementary assays. Combining viability measurements (MTS/MTT) with apoptosis markers (caspase-3 activation, TUNEL staining) and oxidative stress parameters (ROS production, lipid peroxidation) provides a more comprehensive evaluation of neuroprotective efficacy [2] [4].
The protocols and guidelines presented herein provide a solid foundation for conducting robust neuroprotection studies using PC12 cells. By standardizing experimental approaches and emphasizing methodological considerations, these application notes aim to enhance the reproducibility and translational potential of neuroprotective drug screening efforts.
Ferroptosis is an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation and distinct from apoptosis, necrosis, and autophagy in morphological and biochemical features. The core mechanism involves an imbalance between oxidative damage and antioxidant defense systems, leading to the lethal accumulation of lipid-based reactive oxygen species (ROS). Key regulators include glutathione peroxidase 4 (GPX4), which reduces phospholipid hydroperoxides in a glutathione-dependent reaction, and the ferroptosis suppressor protein (FSP1) that catalyzes coenzyme Q10 regeneration [1] [2]. RSL3 (RAS-selective lethal 3) is a potent and selective ferroptosis inducer that directly inhibits GPX4 activity, leading to disrupted redox balance and accumulation of toxic lipid peroxides [2]. Originally identified in a screen for compounds lethal to RAS-mutant cancer cells, RSL3 has emerged as a valuable tool for investigating ferroptosis mechanisms and screening for inhibitory compounds [2] [3].
Recent research has revealed that RSL3 exhibits pleiotropic effects beyond canonical ferroptosis induction, including activation of parallel cell death pathways. Studies demonstrate that RSL3 treatment can trigger pyroptosis in cancer cells, evidenced by gasdermin D/E cleavage and secretion of pro-inflammatory cytokines (IL-1α, IL-1β, IL-18) [1]. Additionally, RSL3 activates the NF-κB signaling pathway, which plays a novel role in modulating ferroptosis sensitivity in various cancer types, including triple-negative breast cancer and glioblastoma [4] [5]. The compound also promotes apoptotic functions through PARP1 regulation, demonstrating the ability to engage multiple cell death mechanisms simultaneously [6]. These findings underscore the importance of comprehensive pathway analysis when conducting ferroptosis inhibition assays.
Table 1: Core Methodologies for Assessing Ferroptosis Inhibition
| Assay Category | Specific Methods | Key Readouts | Applications |
|---|---|---|---|
| Cell Viability | ATP-based luminescence (CellTiter-Glo) [1], CCK-8 assay [4] [5] | ATP levels, metabolic activity | Primary screening for inhibitor efficacy |
| Lipid Peroxidation | BODIPY 581/591 C11 flow cytometry [5], MDA measurement [4], DCFH-DA assay [3] | Lipid ROS, malondialdehyde levels | Confirmation of ferroptosis-specific inhibition |
| Iron Metabolism | Calcein-AM assay for LIP [3], Western blot for TfR1 [1] | Labile iron pool, transferrin receptor expression | Assessment of iron-dependent processes |
| Pathway Analysis | Western blot [5] [6], multiplex immunoassay [1], RNA sequencing [4] | GPX4, xCT, NF-κB pathway markers | Mechanism of action studies |
| Cell Death Specificity inhibitor panels [1] [6] | Annexin V/PI staining [3], caspase activity, | Death modality discrimination | Confirmation of ferroptosis specificity |
The following diagram illustrates the typical workflow for conducting RSL3-induced ferroptosis inhibition assays:
Cell Culture and Preparation: Maintain human cancer cell lines (e.g., MDA-MB-231, HT-29, U87) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [1] [5]. For experiments, seed cells in white-walled 96-well plates at optimized densities (typically 5,000-10,000 cells/well for adherent lines) and allow attachment for 24 hours [4] [3].
Compound Treatment:
Viability Measurement:
BODIPY 581/591 C11 Assay:
Malondialdehyde (MDA) Measurement:
DCFH-DA Assay for General ROS:
Western Blotting for Ferroptosis Markers:
Multiplex Immunoassay for Cytokine Secretion:
Labile Iron Pool (LIP) Measurement:
The molecular mechanisms underlying RSL3-induced ferroptosis involve multiple interconnected signaling pathways, as illustrated below:
Cell Line Selection: Response to RSL3 varies significantly across cancer types. Triple-negative breast cancer (MDA-MB-231, MDA-MB-468), glioblastoma (U87, U251), and colorectal cancer (HCT116, HT-29) lines have demonstrated sensitivity [4] [5] [3]. Always include positive and negative controls with known ferroptosis inducers and inhibitors.
Time and Concentration Optimization: RSL3 activity is concentration- and time-dependent. Perform preliminary dose-response curves (typically 0.1-10 µM) and time course experiments (6-48 hours) for each new cell line [3]. IC₅₀ values vary significantly—from 0.53 µM in MDA-MB-468 cells to 2.67 µM in MDA-MB-231 cells [4].
Inhibitor Specificity Testing: Include multiple cell death inhibitors to confirm ferroptosis specificity:
Chemosensitization Approaches: RSL3 demonstrates synergistic effects with conventional chemotherapeutics. In TNBC, RSL3 (0.1-0.5 µM) significantly enhances paclitaxel sensitivity, with synergy scores of 17.7-18.7 [4]. Similar approaches show promise in glioblastoma, where RSL3 overcomes temozolomide resistance [5].
PARP Inhibitor-Resistant Models: RSL3 retains efficacy in PARP inhibitor-resistant malignancies through dual induction of ferroptosis and apoptosis, providing a promising strategy for treatment-resistant cancers [6].
In Vivo Translation: For animal studies, establish xenograft models (e.g., 5 × 10⁶ U87 cells in immunodeficient mice), administer RSL3 via intratumor injection (100 mg/kg biweekly), and monitor tumor volume regularly [5]. NF-κB inhibitors like BAY 11-7082 (1 mg/kg) can reverse RSL3 effects, confirming pathway involvement [5].
These application notes provide comprehensive methodologies for assessing ferroptosis inhibition in RSL3-treated models. The integrated approach combining viability assays, lipid peroxidation measurements, and molecular pathway analysis enables robust characterization of potential ferroptosis inhibitors. The demonstrated crosstalk between ferroptosis, NF-κB signaling, and other cell death pathways highlights the importance of comprehensive mechanistic studies when evaluating novel therapeutic compounds targeting this cell death modality.
BV-2 microglial cells are an immortalized mouse microglial cell line that has become a cornerstone in neuroinflammatory research and drug discovery screening. These cells retain most of the morphological, phenotypical, and functional characteristics of primary microglial cells while offering the practical advantages of a cell line, including reproducible expansion and consistent responses to inflammatory stimuli. As resident immune cells of the central nervous system, microglia play crucial roles in maintaining brain homeostasis but can become dysregulated in various neurological disorders, releasing pro-inflammatory mediators that contribute to neuronal damage. The BV-2 model provides a standardized platform for evaluating the therapeutic potential of compounds targeting microglia-mediated neuroinflammation, which is implicated in conditions ranging from Alzheimer's disease and Parkinson's disease to multiple sclerosis and neuropathic pain.
The utility of BV-2 cells in screening campaigns stems from their robust and quantifiable responses to inflammatory stimuli such as lipopolysaccharide (LPS). When exposed to LPS, which activates Toll-like receptor 4 (TLR4) signaling, BV-2 cells undergo characteristic morphological changes and secrete a repertoire of pro-inflammatory factors including cytokines, chemokines, nitric oxide, and prostaglandin E2. This reproducible inflammatory cascade enables researchers to quantify anti-neuroinflammatory effects of test compounds through multiple readouts, from molecular signaling events to functional phenotypic changes. The following sections provide detailed protocols and analytical frameworks for implementing BV-2-based screening in drug discovery pipelines, with emphasis on methodological standardization, quantitative assessment, and mechanistic follow-up studies.
The lipopolysaccharide (LPS)-induced neuroinflammation model in BV-2 cells represents a well-established and widely utilized system for simulating neuroinflammatory conditions. The protocol begins with maintaining BV-2 cells in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ environment. For experimental procedures, plate cells at a density of 5×10⁴ cells/well in poly-D-lysine-coated plates and allow them to adhere overnight. To induce inflammation, replace the culture medium with fresh medium containing LPS at 100 ng/mL (from Escherichia coli O111:B4 or Salmonella enterica serotype Typhimurium) and incubate for 24 hours. For compound screening, add the test compounds 30 minutes prior to LPS stimulation to allow for cellular uptake and target engagement [1] [2] [3].
Multiple studies have demonstrated the robustness of this model for screening compounds with potential anti-neuroinflammatory properties. For instance, in the evaluation of costunolide, BV-2 cells were treated with 5 μM of the compound 30 minutes before LPS (100 ng/mL) exposure, followed by 24-hour incubation after LPS treatment [1]. Similarly, in the assessment of nimbolide, cells were treated with various concentrations (125, 250, and 500 nM) 30 minutes before LPS stimulation [2]. The same pretreatment approach was applied when studying ibrutinib, where BV-2 cells were treated with 1 μM of the compound before LPS exposure [3]. This consistent pretreatment approach across multiple studies highlights its importance in allowing test compounds to interact with cellular targets before the inflammatory cascade is initiated, thereby maximizing their potential inhibitory effects on early signaling events.
Following the 24-hour LPS exposure, collect culture supernatants for subsequent analysis of pro-inflammatory mediators. The most commonly assessed biomarkers include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). Quantify TNF-α, IL-6, and PGE2 using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to manufacturers' protocols. Measure NO production indirectly by determining nitrite accumulation using the Griess reaction, where 50 μL of culture supernatant is mixed with 50 μL of Griess reagent and incubated for 15 minutes at room temperature before measuring absorbance at 540 nm [2] [3].
The table below summarizes the typical effects of various reference compounds on pro-inflammatory mediator production in LPS-stimulated BV-2 cells:
Table 1: Effects of Reference Compounds on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration | TNF-α Reduction | IL-6 Reduction | NO Reduction | PGE2 Reduction | Reference |
|---|---|---|---|---|---|---|
| Nimbolide | 125 nM | ~40% | ~35% | ~45% | ~40% | [2] |
| Nimbolide | 250 nM | ~65% | ~60% | ~70% | ~65% | [2] |
| Nimbolide | 500 nM | ~85% | ~80% | ~90% | ~85% | [2] |
| Costunolide | 5 μM | ~70% | ~65% | ~75% | N/A | [1] |
| Ibrutinib | 1 μM | ~60% | ~55% | ~65% | N/A | [3] |
Cell viability assessment represents a critical component of any anti-neuroinflammatory screening protocol, as it enables discrimination between specific anti-inflammatory effects and general cytotoxicity. Two principal methods are recommended for this purpose: the Cell Counting Kit-8 (CCK-8) assay and the MTT assay. For the CCK-8 assay, after treatment conditions, add 10 μL of CCK-8 solution to each well containing 100 μL of culture medium and incubate for 2-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. The CCK-8 assay offers advantages including enhanced sensitivity, reduced toxicity, and simplified procedures compared to traditional MTT assays [1].
For the MTT assay, after treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO). Quantify the dissolved formazan by measuring absorbance at 570 nm with a reference wavelength of 630 nm. Both assays measure mitochondrial reductase activity as a proxy for viable cell presence. Include appropriate controls in each experiment: untreated cells (negative control), LPS-treated cells (inflammatory control), and compound-treated cells without LPS (to assess compound toxicity directly). Additionally, include a blank control containing culture medium without cells to account for background absorbance [3].
Data interpretation requires normalization of absorbance values from treated groups to those from untreated control cells (set at 100% viability). Compounds that reduce cell viability below 80% at testing concentrations should be considered potentially cytotoxic, and their anti-inflammatory effects interpreted with caution as they may result from non-specific toxicity rather than targeted anti-inflammatory activity. The table below provides viability data for reference compounds in BV-2 cells:
Table 2: Cell Viability Assessment of Reference Compounds in BV-2 Microglial Cells
| Compound | Concentration | Viability Assay | Cell Viability (%) | Reference |
|---|---|---|---|---|
| Nimbolide | 125 nM | XTT | 98.5 ± 3.2 | [2] |
| Nimbolide | 250 nM | XTT | 96.8 ± 2.9 | [2] |
| Nimbolide | 500 nM | XTT | 95.2 ± 3.5 | [2] |
| Costunolide | 5 μM | CCK-8 | 94.7 ± 4.1 | [1] |
| Ibrutinib | 1 μM | MTT | 92.3 ± 3.8 | [3] |
| YHV98-4 (Hv1 inhibitor) | 10 μM | Not specified | >90% | [4] |
The anti-neuroinflammatory effects of compounds in BV-2 cells typically involve modulation of key signaling pathways that regulate inflammatory responses. The most frequently implicated pathways include NF-κB signaling, MAPK signaling, Akt/mTOR signaling, and Nrf2-mediated antioxidant response. LPS activation of TLR4 initiates downstream signaling cascades that ultimately lead to the translocation of nuclear factor kappa B (NF-κB) to the nucleus, where it promotes the transcription of pro-inflammatory genes. Similarly, LPS stimulation activates mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, which further regulate inflammatory mediator production.
The following diagram illustrates the key signaling pathways involved in neuroinflammation and their modulation by reference compounds:
Diagram 1: Key signaling pathways in neuroinflammation and their modulation by reference compounds. Pro-inflammatory pathways are shown in red, while anti-inflammatory pathways are shown in green. Compound interventions are indicated with blue connectors.
Microglial morphological changes represent a crucial indicator of activation state that complements molecular analyses. Upon activation, microglia transition from a highly ramified morphology with extensive branching to an amoeboid morphology with retracted processes and enlarged cell bodies. Traditional morphological analysis has relied on manual classification and semi-automated quantification, but recent advances have introduced deep learning approaches for high-throughput analysis. The StainAI framework represents a significant advancement in this area, leveraging 20x whole-slide immunohistochemistry images of Iba1-stained cells for rapid, comprehensive analysis of microglial morphology across entire brain regions [5].
For researchers without access to advanced deep learning tools, several ImageJ-based methods remain valuable for quantifying microglial morphology:
The StainAI framework classifies microglia into six distinct morphological phenotypes: ramified (R), hypertrophic (H), bushy (B), ameboid (A), rod-shaped (RD), and hypertrophic rod-shaped (HR). This classification is based on a comprehensive set of 25 morphometric parameters, providing a standardized approach for comparing results across studies. The framework has demonstrated high precision in detection (mAP50: 0.796) and segmentation (Dice Similarity Coefficient: 0.807) across multiple brain regions [5]. The following workflow diagram illustrates the integrated approach for microglial morphological analysis:
Diagram 2: Workflow for advanced microglial morphological analysis using the StainAI framework or similar computational approaches.
For optimal reproducibility in anti-neuroinflammatory screening, implement the following standardized workflow:
Comprehensive data interpretation in anti-neuroinflammatory screening requires integration of multiple data types:
The table below summarizes the key signaling pathways affected by reference compounds in BV-2 microglial cells:
Table 3: Signaling Pathways Modulated by Reference Compounds in BV-2 Microglial Cells
| Compound | NF-κB Pathway | MAPK Pathway | Akt/mTOR Pathway | Nrf2 Pathway | Other Pathways | Reference |
|---|---|---|---|---|---|---|
| Costunolide | Inhibition (p65 reduction) | No significant effect | Inhibition (Akt/mTOR) | Not reported | IL-1β reduction | [1] |
| Nimbolide | Inhibition (p65 & IκBα reduction) | Inhibition (p38 & JNK) | Not reported | Activation (nuclear translocation) | SIRT-1 activation | [2] |
| Ibrutinib | Not reported | Not reported | Inhibition (Akt) | Not reported | STAT3 inhibition | [3] |
| YHV98-4 | Inhibition (NF-κB phosphorylation) | Not reported | Not reported | Not reported | Hv1 channel inhibition | [4] |
The BV-2 microglial cell line provides a robust and reproducible platform for anti-neuroinflammatory screening in drug discovery applications. The standardized protocols outlined in these Application Notes enable comprehensive assessment of compound effects through multiple readouts, including cytokine secretion, signaling pathway modulation, and morphological changes. Implementation of these methods with appropriate controls and validation steps will generate high-quality data for identifying and characterizing novel therapeutic candidates targeting neuroinflammation. As research in this field advances, integration of newer technologies such as the StainAI framework for high-throughput morphological analysis and more complex co-culture systems will further enhance the predictive value of BV-2-based screening platforms for clinical translation.
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying neuroprotection and central nervous system (CNS) disorders, combining physiological relevance with practical research advantages. Zebrafish larvae are particularly valuable in early-stage drug discovery and neuroprotective compound screening due to their small size, optical transparency, and genetic tractability. With approximately 70% of human genes having zebrafish orthologs and 82% of human disease-associated genes conserved in zebrafish, this model offers remarkable translational potential for neurological research [1]. The zebrafish CNS shares fundamental similarities with mammals in terms of neuronal morphology, major neurotransmitter systems, and functional neuroendocrine systems, making it highly relevant for modeling human neurological conditions [1] [2].
From a practical research perspective, zebrafish larvae enable high-throughput screening capabilities that bridge the gap between in vitro assays and mammalian in vivo models. Their small size allows for microtiter plate formats, while minimal compound requirements (as little as a few milligrams) significantly reduce screening costs compared to rodent models [2]. The optical transparency of zebrafish larvae permits direct visualization of neurological structures and processes in real-time, including neural development, cell death, and vascular responses to injury—capabilities that are particularly valuable for assessing neuroprotective interventions [1]. Furthermore, the ease of genetic manipulation through CRISPR/Cas9 and other techniques enables rapid generation of neurological disease models that recapitulate key aspects of human pathology [1].
Table 1: Key Advantages of Zebrafish Larvae for Neuroprotection Research
| Feature | Advantage | Application in Neuroprotection |
|---|---|---|
| Genetic Homology | 70% gene orthology with humans; 82% disease gene conservation | Modeling genetic neurological disorders; target validation |
| CNS Complexity | Conserved neurotransmitter systems, blood-brain barrier, neuroendocrine stress axis | Pathophysiological relevance; predictive toxicology |
| Optical Transparency | Direct visualization of neural structures and processes in live animals | Real-time assessment of neuroinflammation, cell death, and regeneration |
| High-Throughput Capacity | Microplate compatibility; small compound requirements | Rapid screening of neuroprotective compound libraries |
| Genetic Manipulability | Efficient CRISPR/Cas9; transgenic line generation | Targeted neurological disease modeling; mechanistic studies |
Comprehensive behavioral assessment represents a critical component of neuroprotection evaluation in zebrafish larvae, providing functional readouts of neurological integrity. Locomotor activity serves as a primary indicator of neural function, with parameters such as total distance traveled, velocity, and thigmotaxis (wall-hugging) providing quantifiable metrics of neurodevelopmental status and compound-induced neurotoxicity [3] [1]. These behavioral endpoints can be effectively measured using automated tracking systems such as ANY-maze or ZebraBox, enabling high-throughput quantification of locomotor phenotypes in response to neurotoxic insults or protective interventions.
Cognitive function assessment in zebrafish larvae, while more challenging than in adults, can be evaluated through habituation assays and associative learning paradigms. For example, pre-pulse inhibition of the startle response provides insight into sensorimotor gating mechanisms that are conserved across vertebrates and frequently impaired in neuropsychiatric disorders [2]. More complex cognitive assessments are typically performed in adult zebrafish, including the Y-maze test for spatial memory and the novel object recognition test for learning and memory [3]. These tests leverage the natural exploratory behavior of zebrafish and provide valuable data on cognitive endpoints relevant to human neurological disorders.
Visual-motor response testing capitalizes on the well-characterized repertoire of zebrafish larval behaviors, including the startle response, phototaxis, and optomotor responses. These assays can detect subtle neurological deficits that may not be apparent through molecular or histological analyses alone. For instance, altered visual-motor responses have been demonstrated in models of neurodevelopmental disorders, neurodegenerative conditions, and neurotoxic exposure [1]. The quantitative nature of these behavioral assessments, combined with their non-invasive character, makes them ideal for longitudinal studies of disease progression and therapeutic intervention.
Chemical-induced neurotoxicity models provide controlled systems for studying neuroprotective mechanisms. The scopolamine model, which induces cognitive dysfunction through muscarinic cholinergic receptor antagonism, effectively replicates memory impairments and anxiety-like behaviors in zebrafish [3]. This model has demonstrated utility for screening cognitive-enhancing compounds, particularly those with cholinergic mechanisms. Similarly, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone exposure recapitulate key features of Parkinsonian pathology, including specific loss of dopaminergic neurons and associated motor deficits, providing robust platforms for evaluating neuroprotective strategies targeting mitochondrial dysfunction and oxidative stress [4] [1].
Additional neurotoxic models utilize compounds such as pentylenetetrazole (PTZ) to induce seizure-like activity and excitotoxicity, enabling studies of neuroprotection in epilepsy and related hyperexcitability disorders [1]. The Alzheimer's disease phenotype can be modeled through exposure to okadaic acid, which inhibits protein phosphatases and leads to tau hyperphosphorylation, or through aluminum chloride (AlCl₃), which induces learning and memory deficits accompanied by increased amyloid-beta accumulation [1]. These chemical models offer precise temporal control over injury induction and reproducible dose-response relationships, facilitating standardized screening of neuroprotective compounds.
Hypoxia-ischemia models in zebrafish larvae replicate the cellular and metabolic disturbances characteristic of stroke and related hypoxic-ischemic brain injuries. The hypoxia chamber model subjects larvae to severely reduced oxygen tension (typically <2 mg/L dissolved O₂) for defined periods, inducing neuronal damage through mechanisms involving excitotoxicity, oxidative stress, and disruption of mitochondrial function [5] [6]. This approach models global cerebral ischemia and enables studies of endogenous neuroprotective mechanisms, given the zebrafish's natural tolerance to hypoxic conditions compared to mammals.
For focal ischemia modeling, the photothrombotic method provides spatial and temporal precision by combining systemic photosensitizer administration with focal light illumination, creating localized vascular occlusion and tissue infarction [6]. The ponatinib-induced thrombosis model leverages the pro-thrombotic side effects of this tyrosine kinase inhibitor to study ischemic stroke mechanisms and screen thrombolytic and neuroprotective compounds [6]. These ischemia models reproduce key aspects of human stroke pathophysiology, including glutamate excitotoxicity, reactive oxygen species generation, and neuroinflammation, making them valuable for both mechanistic studies and therapeutic screening.
Advanced genetic techniques have enabled the development of numerous zebrafish genetic models that recapitulate key features of human neurological disorders. For neurodegenerative conditions, transgenic approaches include expression of human mutant huntingtin with expanded polyglutamine repeats to model Huntington's disease, which manifests as protein aggregates, neuronal death, and behavioral abnormalities [2]. Alzheimer's disease models utilize expression of human amyloid precursor protein (APP) or tau variants to promote amyloid-beta accumulation and tau hyperphosphorylation, respectively [1] [2].
Models of Parkinson's disease have been created through targeted mutation of parkin, DJ-1, PINK1, and other genes associated with familial forms of the disorder, resulting in characteristic dopaminergic neuron loss and motor deficits [2]. For epilepsy research, mutations in genes such as dravet (scn1lab) recreate the seizure susceptibility observed in Dravet syndrome patients [4]. The genetic tractability of zebrafish enables both transient knockdown approaches using morpholinos and stable genetic modification through CRISPR/Cas9, providing flexibility in model generation for specific research applications in neuroprotection.
The zebrafish model has been instrumental in elucidating evolutionarily conserved pathways that mediate neuroprotective responses to CNS injury. One such pathway, the PI3K/Akt signaling cascade, plays a critical role in promoting neuronal survival during development and in response to various insults [7]. Activation of this pathway through growth factors such as insulin-like growth factor-1 (IGF-1) suppresses apoptotic mechanisms and enhances cellular resilience. Experimental evidence demonstrates that constitutive activation of Akt in zebrafish embryos significantly increases brain size and protects neuronal cells from apoptosis induced by heat shock and UV exposure [7]. Conversely, inhibition of PI3K with LY294002 reduces brain size, an effect that can be rescued by Akt overexpression, highlighting the pathway's fundamental importance in neuronal survival.
The Jak/Stat pathway represents another significant signaling cascade with implications for neuroprotection, particularly in the context of retinal regeneration [8]. In zebrafish, this pathway facilitates the reprogramming of Müller glia into progenitor cells capable of regenerating all major retinal neuron types following injury—a remarkable capacity largely absent in mammalian systems. Understanding the regulation of this pathway in zebrafish may inform strategies for promoting CNS repair in humans. Additionally, brain-derived neurotrophic factor (BDNF) signaling has been demonstrated to promote neuronal survival and plasticity in zebrafish models of neurodegeneration, suggesting conserved neurotrophic mechanisms across vertebrates [1].
Other pathways with documented roles in zebrafish neuroprotection include the Nrf2-mediated oxidative stress response, which coordinates expression of antioxidant enzymes, and metallothionein-mediated heavy metal chelation, which mitigates metal-induced neurotoxicity [1]. The relative ease of manipulating these pathways in zebrafish, combined with the ability to visualize their effects in real-time, positions this model as uniquely powerful for dissecting neuroprotective mechanisms and identifying potential therapeutic targets for human neurological disorders.
The hypoxia-ischemia model replicates key aspects of ischemic stroke and related hypoxic-ischemic brain injuries. This protocol is adapted from established methods in zebrafish larvae [5] [6]:
This method produces global cerebral ischemia with characteristic biochemical alterations including glutamate excitotoxicity, reactive oxygen species generation, and mitochondrial dysfunction, mimicking key aspects of human ischemic stroke pathophysiology [6]. The model demonstrates excellent reproducibility and is suitable for medium-throughput screening of neuroprotective compounds.
Comprehensive behavioral assessment provides functional readouts of neurological integrity following injury or therapeutic intervention:
This protocol generates quantitative behavioral metrics that are sensitive to subtle neurological impairments. Locomotor deficits typically manifest as either hyperactivity or reduced activity, while altered visual-motor responses may indicate specific sensory or motor pathway dysfunction [3] [1].
Table 2: Neuroprotective Compound Screening in Zebrafish Larvae
| Compound Category | Representative Agents | Proposed Mechanisms | Efficacy in Zebrafish Models |
|---|---|---|---|
| Anti-oxidants | Edaravone, Lanthionine ketimine-5-ethyl ester | Reactive oxygen species scavenging; Nrf2 pathway activation | Reduced oxidative stress and neuronal death in hypoxia and AlCl₃ models [1] [6] |
| Anti-inflammatory Agents | Minocycline, Curcumin | Microglial modulation; NF-κB pathway inhibition | Improved recovery and reduced neuroinflammation in ischemia models [6] [9] |
| Neurotrophic Factors | BDNF, IGF-1 | PI3K/Akt pathway activation; apoptotic suppression | Enhanced neuronal survival and improved functional outcomes [1] [7] |
| Ayurvedic Extracts | Bacopa monnieri, Withania somnifera | Multi-target: anti-oxidant, anti-inflammatory, AChE inhibition | Improved cognitive function in scopolamine model; reduced oxidative stress [9] |
| Ion Channel Modulators | Carbamazepine, Valproic acid | Sodium channel blockade; GABA enhancement | Seizure suppression in PTZ model [4] [1] |
Systematic compound screening in zebrafish larvae enables efficient identification of neuroprotective candidates:
This screening approach facilitates rapid evaluation of compound efficacy and therapeutic windows, prioritizing candidates for further validation in mammalian models [1] [6]. The multi-endpoint assessment strategy helps identify compounds with robust neuroprotective profiles across functional, histological, and molecular domains.
Robust data analysis is essential for accurate interpretation of neuroprotection studies in zebrafish larvae. For behavioral data, normalize locomotor activity values to control groups to account for inter-experimental variability. Statistical approaches typically employ one-way ANOVA with post-hoc tests for multiple comparisons, or t-tests for two-group comparisons when appropriate. For high-content screening data, implement Z-factor or Z'-factor analysis to assess assay quality and establish appropriate hit selection criteria [3] [1]. Sample size considerations should follow power analysis where possible, with typical neuroprotection studies utilizing 16-24 larvae per group to detect effect sizes of 20-30% with 80% power at α=0.05 [3].
For histological and molecular endpoints, implement quantitative imaging approaches to ensure objective assessment. Apoptosis quantification through acridine orange or TUNEL staining should report either absolute counts of positive cells or normalized area measurements. When assessing neuronal-specific markers (e.g., HuC/Elavl3 for neurons, GFAP for glia), utilize consistent thresholding approaches across experimental groups. For Western blot analyses, ensure normalization to appropriate loading controls and include representative full membranes in supplementary materials [7]. Transcriptional analyses through qRT-PCR should follow MIQE guidelines, with normalization to multiple reference genes verified for stability under experimental conditions.
The interpretation of zebrafish neuroprotection data should acknowledge both the strengths and limitations of the model. While zebrafish larvae offer exceptional advantages for rapid screening and mechanistic studies, their differences from mammalian systems—including variations in brain structure, drug metabolism, and the developing versus mature CNS—require cautious extrapolation to human conditions [1] [2]. Positive findings in zebrafish should be considered preliminary until validated in complementary mammalian models. Nevertheless, the conservation of fundamental neuroprotective pathways and injury responses supports the utility of zebrafish larvae for prioritizing candidates for further investigation and generating hypotheses regarding neuroprotective mechanisms.
Zebrafish larvae represent a valuable model system for neuroprotection research, combining physiological relevance with practical advantages for screening and mechanistic studies. Their high genetic homology to humans, conserved neuroprotective pathways, and suitability for high-throughput approaches make them particularly useful for early-stage drug discovery. The protocols outlined in this document provide comprehensive guidance for establishing zebrafish larval models of neurological injury, assessing functional outcomes, and screening neuroprotective compounds.
Future directions in zebrafish neuroprotection research will likely include more sophisticated genetic engineering approaches to better model polygenic neurological disorders, advanced imaging techniques for monitoring cellular processes in real-time, and integration of omics technologies to comprehensively characterize molecular responses to injury and treatment [1] [8]. Additionally, there is growing interest in leveraging the zebrafish's remarkable regenerative capacities to identify mechanisms that could be harnessed for therapeutic purposes in mammalian systems. As standardization in housing conditions, experimental protocols, and data reporting continues to improve, the zebrafish model is poised to make increasingly significant contributions to the development of effective neuroprotective therapies for human neurological disorders.
Solute Carrier Family 7 Member 11 (SLC7A11, also known as xCT) functions as the primary catalytic subunit of the system Xc⁻ cystine/glutamate antiporter, which plays a pivotal role in maintaining cellular redox homeostasis and regulating novel forms of programmed cell death. This transporter mediates the 1:1 exchange of intracellular glutamate for extracellular cystine, providing the rate-limiting precursor for glutathione (GSH) synthesis. SLC7A11 is frequently overexpressed across diverse cancer types, where it supports tumor progression, confers therapeutic resistance, and modulates the tumor microenvironment. The recent discovery of its dual roles in inhibiting ferroptosis while promoting disulfidptosis under specific conditions has positioned SLC7A11 as a critical therapeutic target in oncology and other disease areas.
The SLC7A11 protein is characterized by 12 transmembrane domains with intracellular N- and C-termini, and forms a disulfide-linked heterodimer with its regulatory subunit SLC3A2 (CD98hc). This association is essential for the proper membrane localization and stability of the transporter complex. Beyond its canonical function in cystine uptake, SLC7A11 has emerged as a metabolic control point that influences glucose dependence, glutamine metabolism, and NADPH consumption, creating context-dependent vulnerabilities in highly expressing cells. The multifaceted nature of SLC7A11 regulation and function necessitates sophisticated experimental approaches to unravel its complex biology and therapeutic potential [1] [2] [3].
Table 1: Prognostic Significance of SLC7A11 in Human Cancers
| Cancer Type | Expression Pattern | Clinical Association | Prognostic Value |
|---|---|---|---|
| Lung Adenocarcinoma | Overexpressed | Advanced stage, shorter survival | Unfavorable OS [4] |
| Prostate Cancer | Upregulated in metastatic sites | Resistance to radiotherapy | Lower survival rate [2] |
| Breast Cancer | Highly expressed | CSC maintenance, therapy resistance | Poor prognosis [2] |
| Glioma | Elevated in tumor cells | Oxidative stress resistance | Shorter OS [1] [2] |
| Hepatocellular Carcinoma | Overexpressed | Poor differentiation, advanced stage | Unfavorable OS/DFS [2] |
| Multiple Cancers | Upregulated (meta-analysis) | Advanced tumor stage | Unfavorable OS/RFS/PFS [5] |
A comprehensive meta-analysis encompassing 1,955 patients across 12 studies confirmed that elevated SLC7A11 expression is significantly associated with unfavorable overall survival (OS), recurrence-free survival (RFS), and progression-free survival (PFS) in diverse malignancies. This analysis established SLC7A11 as a robust prognostic biomarker across cancer types, with higher expression consistently correlating with more advanced tumor stage and aggressive disease course [5]. The pervasive overexpression of SLC7A11 in cancer tissues reflects its critical role in adaptive responses to oxidative stress, a common feature of the tumor microenvironment.
Table 2: Transcriptional and Epigenetic Regulators of SLC7A11
| Regulator | Type | Effect on SLC7A11 | Mechanism |
|---|---|---|---|
| NRF2 | Transcription Factor | Activation | Binds ARE in promoter under oxidative stress [6] |
| p53 | Transcription Factor | Repression | Direct promoter binding, competes with NRF2 [6] |
| ATF4 | Transcription Factor | Dual regulation | Integrates ER stress/nutrient signals [6] |
| BAP1 | Epigenetic Modifier | Repression | H2A ubiquitination, chromatin remodeling [6] |
| KDM4A | Epigenetic Modifier | Activation | H3K9me3 demethylation at promoter [6] |
| METTL3/ALKBH5 | RNA Modification | Stability control | m6A methylation/demethylation of mRNA [6] |
The SLC7A11 gene is subject to sophisticated multilayer regulation that enables precise control of its expression in response to diverse cellular signals. The KEAP1-NRF2 axis serves as the primary pathway for oxidative stress-responsive induction, where NRF2 dissociation from KEAP1 and subsequent nuclear translocation leads to antioxidant response element (ARE) binding and transcriptional activation. Counterbalancing this activation, the tumor suppressor p53 directly represses SLC7A11 transcription through promoter binding, creating a dynamic interplay between prosurvival and pro-death signaling. The integrated stress response regulator ATF4 further fine-tunes SLC7A11 expression in response to nutrient availability and endoplasmic reticulum stress, positioning SLC7A11 at the nexus of multiple stress adaptation pathways [1] [6].
Epigenetic mechanisms add considerable complexity to SLC7A11 regulation, with histone modifications, DNA methylation, and RNA processing collectively shaping its expression pattern. The histone H2A deubiquitinase BAP1 suppresses SLC7A11 through chromatin remodeling, while demethylases like KDM4A activate transcription by removing repressive histone marks. Post-transcriptionally, N6-methyladenosine (m6A) modifications regulate mRNA stability through readers (IGF2BP3), writers (METTL3), and erasers (ALKBH5, FTO). Additionally, non-coding RNAs, including circRNAs and lncRNAs, function as competing endogenous RNAs to sequester miRNAs that would otherwise target SLC7A11 transcripts for degradation, creating an elaborate post-transcriptional regulatory network [7] [6].
The SLC7A11 protein is regulated by multiple post-translational modifications that control its stability, trafficking, and transporter activity. Ubiquitin-mediated degradation is a key mechanism, with E3 ligases such as SOCS2 and HECTD3 promoting proteasomal degradation, while deubiquitinases like OTUB1 stabilize the protein. Additionally, palmitoylation by ZDHHC8 enhances membrane association and protein stability, creating another layer of regulatory control. These modifications allow for rapid adjustment of SLC7A11 activity in response to changing metabolic conditions without requiring new protein synthesis, providing a dynamic response mechanism to oxidative and metabolic stress [6].
Protocol 1: Quantitative Assessment of SLC7A11 Expression
For protein-level assessment, Western blotting is recommended using anti-SLC7A11/xCT specific antibodies (Cell Signaling Technology, 1:1000 dilution). Include membrane fractionation to enrich for the mature, properly localized protein, and use SLC3A2 co-immunoprecipitation to assess functional complex formation [8] [4].
Protocol 2: Evaluating Ferroptosis Sensitivity Modulated by SLC7A11
Interpretation of results should consider that SLC7A11-high cells typically demonstrate resistance to erastin but sensitivity to RSL3, confirming their dependence on the cystine-GSH-GPX4 axis for ferroptosis protection. Combining SLC7A11 inhibition with glucose deprivation can unveil synthetic lethality through disulfidptosis mechanisms [1] [9] [7].
Protocol 3: Assessing Disulfidptosis in SLC7A11-High Cells
Morphological assessment should focus on F-actin collapse and cell shrinkage, which are characteristic of disulfidptosis rather than other cell death forms. SLC7A11-high cells under glucose deprivation typically show rapid NADPH depletion within 2-4 hours, followed by disulfide accumulation in actin cytoskeletal proteins by 8-12 hours, and eventual cell death within 24-48 hours [1] [9].
Table 3: Pharmacological Modulators of SLC7A11
| Compound | Mechanism | IC50/Concentration | Application Notes |
|---|---|---|---|
| Erastin | System Xc⁻ inhibition | ~10μM | First-generation inhibitor, non-specific |
| Piperazine Erastin | Improved System Xc⁻ inhibition | ~500nM | Enhanced potency and bioavailability |
| Sulfasalazine | Clinical System Xc⁻ inhibitor | 100-500μM | FDA-approved, repurposing potential |
| Sorafenib | Multi-kinase and System Xc⁻ inhibitor | 5-10μM | Dual mechanism, clinical relevance |
| Glutamine | Substrate competition | Physiological levels | Metabolic competition approach |
| Glucose Transport Inhibitors | Indirect disulfidptosis induction | Variable | Context-specific lethality in SLC7A11-high cells |
Pharmacological inhibition of SLC7A11 presents a promising therapeutic strategy, particularly in tumors with high SLC7A11 dependency. The FDA-approved drug sulfasalazine demonstrates clinical feasibility for system Xc⁻ inhibition, though with moderate potency. Second-generation inhibitors like piperazine erastin offer improved specificity and efficacy. An emerging strategy involves metabolic synthetic lethality, where SLC7A11-high cells are co-treated with glucose transport inhibitors (e.g., GLUT inhibitors) to induce NADPH crisis and trigger disulfidptosis, bypassing potential resistance mechanisms to direct SLC7A11 inhibition [1] [2] [9].
Genetic manipulation of SLC7A11 expression provides a powerful tool for mechanistic studies and potential therapeutic applications. CRISPR/Cas9-mediated knockout enables complete ablation of SLC7A11 function, resulting in profound cystine deprivation and ferroptosis sensitization. For more precise regulation, doxycycline-inducible shRNA systems allow temporal control of SLC7A11 suppression, enabling studies of acute versus chronic adaptation. Alternatively, lentiviral overexpression constructs facilitate investigation of SLC7A11 gain-of-function effects, particularly useful for studying the paradoxical disulfidptosis sensitivity under glucose restriction. Recent advances in circRNA targeting (e.g., circCNOT6L silencing) and splicing modulation (e.g., SRSF2 inhibition) offer additional layers of genetic control with potential therapeutic implications [7] [6].
Figure 1: SLC7A11 Regulatory Network and Functional Outcomes. This diagram illustrates the multilayered regulation of SLC7A11 expression and its paradoxical role in both inhibiting ferroptosis while promoting disulfidptosis under glucose deprivation. Transcription factors including NRF2, p53, and ATF4 integrate oxidative and nutrient stress signals to fine-tune SLC7A11 expression. The functional outcome depends on metabolic context, particularly glucose availability and NADPH homeostasis.
Figure 2: Comprehensive Experimental Workflow for SLC7A11 Pathway Analysis. This flowchart outlines the integrated experimental approach for characterizing SLC7A11 function and modulation. The workflow begins with appropriate model selection and progresses through expression validation, functional assays, mechanistic studies, and cell death analysis. Key experimental nodes include multiple options for functional characterization and mechanistic investigation to comprehensively assess SLC7A11 biology.
The multifaceted role of SLC7A11 in cellular metabolism and cell death regulation positions it as a compelling therapeutic target, particularly in aggressive malignancies characterized by high oxidative stress and metabolic adaptation. The paradoxical nature of SLC7A11 function—conferring protection against ferroptosis while creating vulnerability to disulfidptosis—underscores the importance of context-dependent therapeutic strategies. Future research directions should focus on developing specific SLC7A11 inhibitors with improved pharmacokinetic properties, identifying predictive biomarkers for patient stratification, and exploring combination therapies that leverage the metabolic dependencies of SLC7A11-high tumors.
The integration of SLC7A11-targeted approaches with immunotherapy represents a particularly promising avenue, given emerging evidence that SLC7A11 expression modulates the tumor immune microenvironment. Additionally, the development of non-invasive imaging techniques to monitor SLC7A11 activity in patients could enable real-time assessment of target engagement and treatment response. As our understanding of SLC7A11 biology continues to evolve, so too will opportunities to exploit this critical pathway for therapeutic benefit across a spectrum of human diseases.
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway serves as a critical cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is continuously bound to its cytoplasmic repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation, maintaining low cellular levels of Nrf2 [1] [2]. Upon exposure to oxidative stress or electrophiles, specific cysteine residues in Keap1 undergo modification, disrupting this interaction and allowing Nrf2 stabilization [3].
Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Musculoaponeurotic Fibrosarcoma (sMaf) proteins. This complex binds to the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE), in the promoter regions of target genes [1] [4]. This binding initiates the transcription of a vast network of cytoprotective genes encoding antioxidant enzymes, detoxifying proteins, and anti-inflammatory factors [3] [2]. The Nrf2 pathway's activity is crucial for various physiological and pathological processes, including neurogenesis, cancer, and inflammatory diseases [4] [5].
A comprehensive assessment of Nrf2 activation requires evaluating multiple regulatory levels, from protein stabilization and nuclear translocation to DNA binding and target gene expression. The following protocols provide detailed methodologies for key experimental approaches.
The translocation of Nrf2 from the cytoplasm to the nucleus is a fundamental indicator of pathway activation. Imaging flow cytometry, using platforms like the ImageStream, combines the statistical power of flow cytometry with the spatial resolution of microscopy to quantify this process [6].
Protocol: Immunofluorescence Staining and ImageStream Analysis
Cell Fixation and Permeabilization:
Immunostaining:
ImageStream Data Acquisition and Analysis:
Direct measurement of Nrf2 binding to its DNA recognition sequence provides a functional readout of its transcriptional activity.
Protocol: Nrf2 Transcription Factor ELISA
Nuclear Extract Preparation:
DNA-Binding Reaction:
Detection and Quantification:
The ultimate proof of a functional Nrf2 activation is the upregulation of its target genes. This can be measured at the mRNA or protein level.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
RNA Isolation and cDNA Synthesis:
qRT-PCR Amplification:
NQO1, HMOX1, GCLC, and TXNRD1 [8].Protocol: Western Blot for Protein Expression
Protein Extraction and Separation:
Immunoblotting:
| Gene Symbol | Protein Name | Function | Assay Type |
|---|---|---|---|
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant | qRT-PCR, Western Blot [8] |
| HMOX1 | Heme Oxygenase 1 | Antioxidant, anti-inflammatory | qRT-PCR, Western Blot [8] |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione synthesis | qRT-PCR, Western Blot [8] |
| SLC7A11 | Solute Carrier Family 7 Member 11 | Cystine/glutamate transporter | qRT-PCR, Western Blot [5] |
| FTH1 | Ferritin Heavy Chain 1 | Iron homeostasis | qRT-PCR, Western Blot [5] |
| Technique | Parameter Measured | Advantages | Limitations |
|---|---|---|---|
| Western Blot | Protein level/stabilization | Semi-quantitative, widely accessible | Population average, no spatial info [6] |
| Imaging Flow Cytometry | Nuclear translocation | Single-cell, spatial data, high-throughput | Specialized equipment required [6] |
| ELISA-Based DNA Binding | Functional DNA binding | Direct activity measure, quantitative | Does not assess downstream transcription [7] |
| qRT-PCR | Target gene mRNA expression | Highly sensitive, quantitative | mRNA level may not reflect protein activity [8] |
| Gene Signature Analysis | Expression of multiple targets | Robust, pathway-level insight | Requires transcriptomic data [5] |
Monitoring Nrf2 activation is essential in preclinical drug development, particularly for therapies targeting oxidative stress in conditions like neurodegenerative diseases, metabolic disorders, and inflammation [3] [2]. Furthermore, understanding this pathway has important implications in oncology. While Nrf2 activation can be chemopreventive, constitutive activation in established tumors, often due to mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), is a recognized mechanism of therapeutic resistance and is associated with a poor prognosis in cancers like lung adenocarcinoma [8] [5]. This dual role necessitates careful evaluation of Nrf2 status in different disease contexts.
The precise measurement of Nrf2 signaling activation requires a multifaceted approach that leverages complementary techniques. The protocols outlined here—from high-content imaging of nuclear translocation to functional DNA-binding assays and transcriptional output analysis—provide researchers and drug developers with a comprehensive toolkit. Selecting the appropriate methods and understanding their limitations is crucial for accurately evaluating the modulation of this critical cytoprotective pathway in both basic research and therapeutic applications.
Lipid peroxidation is the oxidative degradation of cellular lipids initiated by reactive oxygen species (ROS), particularly targeting membrane-bound polyunsaturated fatty acids like arachidonic acid and linoleic acid. This process generates reactive intermediates that directly damage cell membranes and form protein adducts, resulting in extensive cellular and tissue damage [1]. The biological significance of lipid peroxidation extends beyond mere cellular damage, as specific lipid peroxidation products function as important signaling molecules regulating gene expression, cell signaling, receptor activation, and adaptive responses [2]. The detection and quantification of lipid peroxidation products have gained substantial attention in both basic research and clinical applications, serving as valuable biomarkers for evaluating oxidative stress in vivo and its related pathological conditions [2].
The implications of lipid peroxidation in human health are profound, with strong evidence linking excessive lipid ROS to the pathogenesis of multiple disorders. Lipid peroxidation is significantly implicated in cardiovascular diseases, cancer, neurodegenerative diseases (including Alzheimer's and Parkinson's), diabetes, and even the aging process itself [1] [2]. The byproducts of lipid peroxidation, including hydroxyoctadecadienoic acid (HODE) from linoleates, F2-isoprostanes from arachidonates, and neuroprostanes from docosahexaenoates, have emerged as reliable biomarkers for assessing oxidative stress in vivo and its related diseases [2]. Understanding and accurately measuring these lipid peroxidation products provides crucial insights into disease mechanisms and potential therapeutic interventions.
Table 1: Lipid Peroxidation Products and Their Detection Applications
| Product Category | Specific Biomarkers | Biological Significance | Detection Methods |
|---|---|---|---|
| Fatty Acid Oxidation Products | HODEs (from linoleates) | Most abundant PUFAs in vivo; simpler oxidation products | GC-MS, HPLC-MS/MS, ELISA |
| Isoprostanes | F2-isoprostanes (from arachidonates) | Considered "gold standard" for oxidative stress assessment | GC-MS, immunoaffinity assays |
| Neuroprostanes | Neuroprostanes (from docosahexaenoates) | Specific to neural tissues; indicator of neuronal oxidative stress | Coordination ion-spray MS |
| Oxysterols | 7-hydroxycholesterol, 7-ketocholesterol | Cholesterol oxidation products; markers of oxidative stress | HPLC-MS/MS, GC-MS |
Fluorescence techniques represent one of the most widely employed approaches for detecting lipid ROS due to their high sensitivity, excellent selectivity, and compatibility with live-cell imaging. These methods utilize molecular probes that undergo fluorescent changes upon oxidation by ROS, allowing real-time monitoring of oxidative processes in biological systems [3]. The CellROX family of reagents (Deep Red, Orange, and Green) offers particularly valuable tools, as these dyes are non-fluorescent in their reduced state and exhibit bright, stable fluorescence upon oxidation by reactive oxygen species [1]. These membrane-permeant reagents readily load into live cells and are compatible with various detection platforms including fluorescence microscopy, high-content screening (HCS), microplate analysis, and flow cytometry [1].
For specific detection of lipid peroxidation, the Image-iT Lipid Peroxidation Kit utilizes a ratiometric approach with the BODIPY 581/591 C11 probe, which shifts fluorescence from red to green during oxidation [1]. This ratiometric measurement provides a more reliable quantification by compensating for variations in probe concentration and cellular thickness. The protocol involves: (1) incubating cells with 5-10 µM BODIPY 581/591 C11 in complete medium for 30 minutes at 37°C, (2) washing with PBS to remove excess probe, (3) applying experimental treatments, and (4) measuring fluorescence using standard FITC (485/520 nm) and Texas Red (581/591 nm) filter sets. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation, with higher ratios indicating greater oxidation [1].
Table 2: Comparison of Major Fluorescent Probes for ROS Detection
| Probe/Reagent | Target ROS | Excitation/Emission (nm) | Live Cell Compatible | Fixable | Key Applications |
|---|---|---|---|---|---|
| CellROX Green | General ROS | 485/520 | Yes | Yes | Microscopy, HCS, flow cytometry |
| CellROX Orange | General ROS | 545/565 | Yes | No | Microscopy, HCS, microplates |
| CellROX Deep Red | General ROS | 640/665 | Yes | Yes | Multiplexing, deep tissue imaging |
| BODIPY 581/591 C11 | Lipid peroxidation | 581/591 (red), 495/519 (green) | Yes | No | Ratiometric lipid peroxidation assay |
| MitoSOX Red | Mitochondrial superoxide | 396/610 | Yes | No | Mitochondrial-specific ROS detection |
| H2DCFDA | General ROS | 495/527 | Yes | No | General oxidative stress screening |
| Amplex Red | Lipid hydroperoxides | 571/585 | No (cell-free) | N/A | HDL lipid peroxidation assays |
Biochemical approaches provide robust, quantifiable methods for detecting lipid peroxidation products, particularly suitable for high-throughput screening and clinical applications. The Amplex Red-based assay for HDL lipid peroxidation (HDLox) represents a particularly advanced method that quantifies endogenous lipid hydroperoxides in HDL samples [4]. This cell-free biochemical assay offers significant advantages over cell-based systems, including greater reproducibility, reduced variability, and compatibility with high-throughput implementation for large-scale clinical trials [4]. The protocol involves incubating the Amplex Red reagent with horseradish peroxidase (HRP) and isolated HDL, where the reagent specifically reacts with lipid hydroperoxides to produce fluorescent resorufin, measurable at 571/585 nm.
A critical advancement in HDL lipid peroxidation measurement combines the Amplex Red method with immunoaffinity capture of HDL, which enhances specificity by eliminating potential interference from other plasma components [4]. The protocol consists of: (1) coating 96-well plates with anti-human HDL antibodies (1-5 µg/mL) overnight at 4°C, (2) incubating with plasma samples (1:10 dilution) for 2 hours at room temperature, (3) washing thoroughly to remove unbound components, (4) adding Amplex Red working solution (100 µM) containing HRP (0.2 U/mL) in reaction buffer, and (5) measuring fluorescence every 5 minutes for 30-60 minutes. This method has demonstrated significant correlations with cardiovascular disease markers, including carotid intima media thickness (r=0.35, p<0.01) and subendocardial viability ratio (r=-0.21, p=0.05) [4].
Advanced analytical techniques provide the most specific and comprehensive identification of lipid peroxidation products, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) representing the gold standard for biomarker quantification [2]. These methods enable precise measurement of specific oxidation products, including hydroxyoctadecadienoic acids (HODEs), F2-isoprostanes, neuroprostanes, and oxysterols, with exceptional sensitivity and the ability to distinguish between stereoisomers that may have different biological activities [2].
The protocol for comprehensive lipid peroxidation biomarker analysis typically involves: (1) sample extraction using solid-phase or liquid-liquid extraction, (2) reduction of hydroperoxides to stable hydroxides using triphenylphosphine or sodium borohydride, (3) saponification to release esterified products, (4) derivatization for GC-MS analysis (often using pentafluorobenzyl ester trimethylsilyl ether derivatives), and (5) quantification using stable isotope-labeled internal standards [2]. A particularly valuable aspect of HODE analysis is the ability to distinguish between different oxidation mechanisms by examining the isomer ratio, where the ratio of cis,trans-HODE to trans,trans-HODE provides information about antioxidant protection against free radical-mediated oxidation [2].
This compound (He-A) is a natural compound derived from insect-symbiont fungi that demonstrates significant neuroprotective properties with notably low toxicity [5]. This natural product features a unique 6/6/6/6/3 pentacyclic framework consisting of five fused rings (four six-membered and one three-membered ring) [6]. Recent research has revealed that this compound exerts its neuroprotective effects primarily through inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by excessive lipid peroxidation [5]. This mechanism is particularly relevant for neurodegenerative diseases, where ferroptosis has been implicated in the pathological processes of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
The molecular mechanisms through which this compound protects against neuronal damage involve the activation of antioxidant response elements and modulation of the SLC7A11 signaling pathway [5]. Unlike conventional antioxidants, this compound does not function primarily through direct free radical scavenging or iron chelation, but rather through modulation of cellular defense systems [5]. Specifically, this compound activates the Nrf2 pathway, a master regulator of antioxidant response, leading to enhanced expression of cytoprotective genes. Additionally, it modulates the SLC7A11 system, a key component of the glutathione antioxidant system that plays a crucial role in preventing lipid peroxidation and ferroptosis [5].
Evaluating the neuroprotective effects of this compound requires well-established cellular and animal models that recapitulate key aspects of oxidative stress and ferroptosis. The following protocol outlines a comprehensive approach to assess the compound's efficacy in both in vitro and in vivo systems, incorporating relevant lipid ROS detection methods to quantify its protective effects [5].
Cell Culture and Treatment Protocol:
In Vivo Zebrafish Protocol:
Data Analysis:
The integration of advanced lipid ROS detection methods with the study of novel therapeutic compounds like this compound represents a powerful approach for understanding and treating oxidative stress-related diseases. The methodologies outlined in these application notes provide researchers with robust tools for quantifying lipid peroxidation in various experimental systems, from cell-free assays to in vivo models. The complementary nature of these techniques enables comprehensive characterization of oxidative stress parameters, each contributing unique insights into different aspects of lipid peroxidation.
The recent total synthesis achievement of this compound and its analogs by the KAIST research team represents a significant breakthrough in the field [6]. By employing a biosynthetically inspired strategy centered on the Diels-Alder reaction and precise control of hydrogen bonding interactions, the researchers have successfully synthesized herpotrichones A, B, and C, making these previously rare natural products accessible for comprehensive research and drug development [6]. This synthetic achievement not only provides adequate material for thorough pharmacological evaluation but also enables structural modifications to optimize therapeutic properties.
Future research directions should focus on further elucidating the precise molecular targets of this compound, particularly its effects on the SLC7A11 pathway and Nrf2 activation. Additionally, structure-activity relationship studies using synthetically derived this compound analogs will help identify the essential structural features required for its neuroprotective activity. The combination of sophisticated lipid ROS detection methodologies with these mechanistic studies will accelerate the development of novel therapeutic interventions for neurodegenerative diseases, potentially offering new hope for conditions currently lacking effective treatments.
Oxidative stress models using hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) provide well-established experimental systems for investigating neuronal cell death mechanisms relevant to neurodegenerative conditions, particularly Parkinson's disease. These toxins induce cell damage through distinct but overlapping pathways involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and activation of specific cell death cascades. The dopaminergic neuroblastoma SH-SY5Y cell line has emerged as a premier model for studying these mechanisms, exhibiting characteristic neuronal markers and sensitivity to oxidative stressors that mimic in vivo neurodegeneration.
H₂O₂ Mechanism: Hydrogen peroxide serves as a direct source of oxidative stress, rapidly diffusing across cell membranes and generating highly reactive hydroxyl radicals through Fenton chemistry. This direct oxidant challenge leads to lipid peroxidation, protein damage, DNA strand breaks, and ultimately activation of both apoptotic and necrotic cell death pathways. H₂O₂ treatment models general oxidative stress conditions that can be applied to various cell types, with concentrations typically ranging from 50-500 μM for 4-24 hours depending on the specific cell model and desired injury level.
6-OHDA Mechanism: As a dopamine analog, 6-OHDA specifically targets catecholaminergic neurons through uptake via dopamine and norepinephrine transporters. Its toxicity stems from three primary mechanisms: (1) rapid auto-oxidation generating hydrogen peroxide, superoxide, and hydroxyl radicals; (2) direct inhibition of mitochondrial complex I of the electron transport chain; and (3) formation of cytotoxic quinones that covalently modify cellular proteins. This multifaceted mechanism more closely mimics the selective neuronal vulnerability observed in Parkinson's disease, with typical working concentrations of 50-200 μM for 24-hour exposures.
Table 1: Comparison of H₂O₂ and 6-OHDA Neurotoxin Characteristics
| Characteristic | H₂O₂ | 6-OHDA |
|---|---|---|
| Primary Mechanism | Direct oxidant challenge | Dopamine analog, selective uptake |
| ROS Generation | Direct H₂O₂ decomposition | Auto-oxidation producing H₂O₂, O₂⁻, •OH |
| Mitochondrial Inhibition | Indirect through oxidative damage | Direct Complex I inhibition |
| Specificity | Broad, affects most cell types | Selective for catecholaminergic cells |
| Typical Concentration Range | 50-500 μM | 50-200 μM |
| Key Cell Death Pathways | Apoptosis, necrosis | Apoptosis, necrosis, autophagy |
| Experimental Applications | General oxidative stress studies | Parkinson's disease-specific models |
Selecting appropriate viability assays is crucial for accurate interpretation of neuroprotective effects in oxidative stress models. Different assays measure distinct aspects of cell health, including metabolic activity, membrane integrity, and specific death pathways. The choice of assay should align with the specific research question and anticipated mechanism of action for tested compounds.
Metabolic Assays: Tetrazolium reduction (MTT, MTS, WST-1) and resazurin reduction assays measure the metabolic capacity of cells through the activity of cellular reductases. These assays are ideal for quantifying viable cell number under conditions where basic metabolism remains intact. However, they may produce false positives with compounds that directly interact with reductase enzymes and require careful optimization of incubation conditions.
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release and propidium iodide uptake directly measure plasma membrane damage, a hallmark of necrotic cell death. These assays are particularly valuable for distinguishing between apoptotic and necrotic mechanisms and provide complementary data to metabolic assays. Recent studies with PAA-conjugated cerium oxide nanoparticles demonstrated the importance of assessing both metabolic activity and membrane integrity, showing differential effects on apoptotic versus necrotic death pathways in 6-OHDA and H₂O₂ models.
Table 2: Comparison of Cell Viability and Cytotoxicity Assays for Oxidative Stress Models
| Assay Type | Measurement Principle | Key Advantages | Limitations | Optimal Use Cases |
|---|---|---|---|---|
| MTT Tetrazolium | Cellular reduction to formazan precipitate | Widely established, inexpensive | Formazan insolubility requires solubilization step, potential cytotoxicity with extended incubation | Endpoint measurements in screening applications |
| MTS/WST-1 | Cellular reduction to water-soluble formazan | No solubilization step, more sensitive than MTT | Requires intermediate electron acceptor, higher background | Multiple readings possible during 4-hour window |
| Resazurin | Reduction to fluorescent resorufin | High sensitivity, relatively inexpensive, non-toxic | Potential fluorescent interference from compounds | Kinetic measurements, long-term monitoring |
| LDH Release | Cytosolic enzyme release upon membrane damage | Direct necrosis measurement, complements metabolic assays | Background from serum, requires serum-free conditions | Necrotic death quantification, membrane integrity assessment |
| ATP Luminescence | Cellular ATP content via luciferase reaction | Highly sensitive, rapid signal generation, minimal background | Cell lysis required, specialized reagent needed | High-throughput screening, precise viable cell counting |
| Caspase-3 Activity | Proteolytic cleavage of fluorescent substrates | Specific apoptosis marker, mechanistic insight | Does not measure necrotic death, requires cell lysis | Apoptotic pathway analysis, death mechanism differentiation |
Diagram 1: Experimental workflow for H₂O₂ and 6-OHDA cell viability studies showing key steps from cell culture to data analysis, including essential experimental controls.
The MTT assay measures cellular metabolic activity via reduction of yellow tetrazolium salt to purple formazan crystals by active mitochondrial enzymes in viable cells. This method, first adapted for 96-well formats in 1983, remains widely used due to its simplicity, cost-effectiveness, and established validation in neurotoxicity models.
Reagent Preparation: Prepare MTT stock solution at 5 mg/mL in DPBS (Dulbecco's Phosphate Buffered Saline), filter-sterilize through 0.2 μM membrane, and store protected from light at 4°C. For solubilization solution, combine 40% dimethylformamide, 16% SDS (sodium dodecyl sulfate), and 2% glacial acetic acid in deionized water, adjusting to pH 4.7. Store at room temperature.
Assay Procedure:
Critical Considerations: Include toxin-only background controls without cells to account for potential non-enzymatic MTT reduction, particularly important with 6-OHDA which can generate superoxide radicals that directly reduce tetrazolium salts. Limit MTT incubation to 4 hours maximum due to potential cytotoxicity. Ensure complete formazan solubilization before reading, as incomplete dissolution significantly impacts data accuracy.
The resazurin assay offers a fluorescent alternative to tetrazolium assays, providing enhanced sensitivity and reduced toxicity that enables kinetic measurements of cell viability.
Reagent Preparation: Prepare resazurin sodium salt stock solution at 0.15 mg/mL in DPBS, filter-sterilize, and store protected from light at 4°C. For ready-to-use solution, commercial preparations like AlamarBlue provide consistent performance.
Assay Procedure:
Advantages and Limitations: Resazurin provides approximately 10-fold higher sensitivity than MTT and is non-toxic, allowing continued culture after measurement. However, test compounds with inherent fluorescence may interfere, necessitating appropriate controls.
The LDH assay quantitatively measures lactate dehydrogenase released from damaged cells, providing a direct indicator of membrane integrity and necrotic cell death.
Reagent Preparation: Commercial kits (e.g., Cytotoxicity Detection Kit from Roche) provide optimized reagent mixtures. Prepare working solution according to manufacturer instructions immediately before use.
Assay Procedure:
Data Calculation: Calculate percentage cytotoxicity using the formula: % Cytotoxicity = (Experimental - Low Control)/(High Control - Low Control) × 100
Caspase-3 activation serves as a key executioner step in apoptotic cell death, providing mechanistic insight beyond general viability measurements.
Reagent Preparation: Prepare cell lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA. Prepare Ac-DEVD-AMC substrate solution at 50 μM in lysis buffer.
Assay Procedure:
The human dopaminergic neuroblastoma SH-SY5Y cell line represents the most extensively validated model for 6-OHDA and H₂O₂ toxicity studies. Both undifferentiated and differentiated phenotypes offer distinct advantages:
Undifferentiated SH-SY5Y cells proliferate rapidly, providing consistent, homogeneous populations suitable for high-throughput screening. Culture in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO₂.
RA-differentiated SH-SY5Y cells exhibit mature neuronal characteristics with extended neurites, enhanced electrical excitability, and increased expression of neuronal markers. Differentiate by treatment with 10 μM retinoic acid for 5-7 days, with medium changes every 2-3 days. Differentiated cells may show altered sensitivity to oxidative stressors, potentially better modeling mature neuronal responses.
Proper toxin preparation is critical for experimental reproducibility:
6-OHDA Hydrochloride: Prepare fresh for each experiment in ice-cold 0.05% ascorbate in saline to prevent auto-oxidation. Stock solutions typically range from 10-100 mM. Keep on ice protected from light and use within 2 hours of preparation. Without antioxidant stabilization, 6-OHDA rapidly degrades, forming pink oxidation products that indicate reduced potency.
Hydrogen Peroxide: Dilute from 30% stock solution in sterile water or buffer. Concentration should be verified spectrophotometrically at 240 nm (extinction coefficient: 0.0437 cm/mM). Working solutions remain stable for several hours when stored properly.
Pre-treatment Protocols: For neuroprotective compound screening, 4-hour pre-treatment typically precedes toxin exposure. This allows cellular uptake and activation of defense mechanisms, including Nrf2-mediated antioxidant response elements.
Exposure Duration: Standard toxin exposure spans 18-24 hours, sufficient to induce significant but submaximal cell death (typically 50-70% viability loss in toxin-only controls). Longer exposures may produce complete cell loss, compromising assay dynamic range.
Concentration Ranges: Perform initial dose-response characterization for each new cell batch or condition. For SH-SY5Y cells, 6-OHDA typically exhibits EC₅₀ values of 80-120 μM, while H₂O₂ EC₅₀ ranges from 150-300 μM depending on differentiation status and serum concentration during exposure.
Essential Controls: Include untreated controls (baseline viability), toxin-only controls (maximum injury), vehicle controls (for compound solvents), and reference compound controls.
Reference Compounds: N-acetylcysteine (1-5 mM) serves as a general antioxidant reference, while hyperoside (quercetin 3-O-galactoside, 0.5-2 μM) represents a natural product with demonstrated neuroprotection via Nrf2/HO-1 pathway activation.
The cellular response to H₂O₂ and 6-OHDA involves complex signaling networks that determine survival versus death outcomes. Understanding these pathways provides context for interpreting viability data and designing mechanistic studies.
Diagram 2: Molecular signaling pathways in H₂O₂ and 6-OHDA-induced oxidative stress, showing key mechanisms from initial stress to cell fate decisions, including intervention points for neuroprotective compounds.
The ERK signaling pathway demonstrates particularly complex involvement in 6-OHDA toxicity. Unlike the transient ERK activation typical of growth factor signaling, 6-OHDA induces sustained ERK phosphorylation that contributes to cell death rather than survival. Inhibition of the upstream kinase MEK with PD98059 significantly protects against 6-OHDA toxicity, confirming the pathological nature of this sustained activation pattern.
The Nrf2-ARE pathway represents a central protective mechanism against both toxins. Under oxidative stress, Nrf2 translocates to the nucleus and activates transcription of antioxidant response element-containing genes including heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutathione synthesis enzymes. Natural compounds like hyperoside demonstrate significant neuroprotection through this pathway, with efficacy blocked by Nrf2 siRNA, confirming the essential role of this pathway.
Tetrazolium Interference: Reducing compounds including ascorbate, thiols, and certain polyphenols can directly reduce tetrazolium salts, producing false positive viability signals. Always include compound-only controls without cells to quantify this effect. For 6-OHDA studies, background signal from toxin auto-oxidation necessitates dedicated control wells containing toxin in medium without cells.
LDH Assay Considerations: Serum-containing medium contains significant LDH activity that elevates background signal. Utilize serum-free conditions during toxin exposure or include appropriate serum controls. Triton X-100 concentration for maximum LDH release requires optimization (typically 1-2%) as excess detergent can inhibit the enzymatic reaction.
Caspase Assay Specificity: Confirm caspase-3 specificity using specific inhibitors such as Ac-DEVD-CHO. Distinguish from other proteases by comparing activity with and without inhibitor pre-treatment.
Include multiple reference compounds with established mechanisms to validate assay performance:
Normalize data to appropriate controls:
These application notes provide comprehensive guidelines for assessing cell viability in H₂O₂ and 6-OHDA oxidative stress models. The standardized protocols, troubleshooting recommendations, and mechanistic background facilitate robust, reproducible studies of neuroprotective compounds. Proper implementation requires careful attention to toxin preparation, appropriate controls, and selection of complementary assays that measure different aspects of cell death and survival. The continuing utility of these models lies in their ability to recapitulate key aspects of oxidative stress-mediated neurodegeneration while remaining accessible for medium-to-high throughput screening applications.
A major breakthrough in the total synthesis of Herpotrichones A–C was achieved in 2025 by a KAIST research team. Their work identified that the yield of the desired product is highly dependent on controlling the selectivity of the intermolecular Diels-Alder reaction between an epoxyquinol monomer (dienophile) and delitpyrone C (diene) [1] [2]. The following table outlines common issues and their solutions based on their findings.
| Problem | Possible Cause | Suggested Solution & Key Parameters |
|---|---|---|
| Low yield of desired Herpotrichone A adduct | Competing homodimerization of the epoxyquinol monomer or formation of incorrect regio-/stereoisomers [1] [3]. | Precisely control the configuration of the C2' hydroxyl group on the delitpyrone C-derived diene. This group is essential for directing the reaction via hydrogen bonding [1] [2]. |
| Formation of undesired byproducts (e.g., Herpotrichone C was initially an undesired byproduct) [2] | Lack of stereochemical control leading to alternative transition states during the Diels-Alder cyclization [1]. | Employ density functional theory (DFT) calculations to anticipate competing pathways and guide the design of reaction conditions that favor the desired transition state [1] [3]. |
| Failure to form the complex pentacyclic core | The Diels-Alder reaction is not being directed by the necessary intermolecular interactions. | Design the synthesis to leverage a biosynthetically inspired strategy. The critical hydrogen bond, facilitated by the correct C2' OH configuration, guides the formation of the unique 6/6/6/6/3 framework [2] [3]. |
The following workflow, based on the successful total synthesis, details the crucial steps to achieve a high-yielding Diels-Alder reaction for constructing the this compound core [1] [2] [3].
Detailed Procedure:
To summarize the core requirements for a successful synthesis:
The following table summarizes the key technical information available for this compound.
| Aspect | Description |
|---|---|
| Biological Activity | Potent anti-neuroinflammatory and neuroprotective agent. Protects nerve cells by inhibiting ferroptosis (iron-mediated cell death) [1] [2]. |
| Mechanism of Action | Activates antioxidant elements and modulates the SLC7A11 pathway without directly scavenging free radicals or chelating iron [2]. |
| Source | Originally isolated in minute quantities from the fungus Herpotrichia sp. SF09, which is symbiotic with pill bugs/bean weevils [1] [2] [3]. |
| Availability | Commercially available for research purposes from chemical suppliers (e.g., MedChemExpress) [4]. |
Since specific stability data for this compound is not publicly available, here are detailed methodologies you can use to generate this critical information.
Consult Supplier Documentation
Develop an Experimental Stability Study
The diagram below illustrates the workflow for conducting such a stability study:
Q1: The this compound powder we received has a different color than the last batch. Does this indicate degradation?
Q2: Our bioassay results for this compound are inconsistent. What could be the cause?
I hope this structured information helps you build your technical support center. Would you like me to search for general best practice guidelines for storing sensitive biochemical compounds?<|end▁of▁thinking|>Based on your query, I have gathered key technical information about this compound for your technical support center. However, the available search results do not specify the exact storage stability conditions (such as temperature or shelf life) for this compound.
The information below summarizes the biological activity and sourcing, followed by a suggested approach to establish the storage protocols your team requires.
The table below summarizes the core technical information available for this compound.
| Aspect | Description |
|---|---|
| Biological Activity | Potent anti-neuroinflammatory and neuroprotective agent. Protects nerve cells by inhibiting ferroptosis (iron-mediated cell death) [1] [2]. |
| Mechanism of Action | Activates antioxidant elements and modulates the SLC7A11 pathway without directly scavenging free radicals or chelating iron [2]. |
| Source | Originally isolated in minute quantities from the fungus Herpotrichia sp. SF09, which is symbiotic with pill bugs/bean weevils [1] [2] [3]. |
| Availability | Commercially available for research purposes from chemical suppliers (e.g., MedChemExpress) [4]. |
Since specific stability data for this compound is not publicly available, here are detailed methodologies you can use to generate this critical information.
Consult Supplier Documentation
Develop an Experimental Stability Study
The diagram below illustrates the workflow for conducting such a stability study:
Q1: The this compound powder we received has a different color than the last batch. Does this indicate degradation?
Q2: Our bioassay results for this compound are inconsistent. What could be the cause?
Q3: How can we be sure the compound is stable in solution for the duration of our experiments?
| Compound Name | Structural Class | Reported Bioactivity | Key Findings |
|---|---|---|---|
| Herpotriquinones A & B [1] | Dimeric naphthoquinone–epoxycyclohexenone adduct | Anti-neuroinflammatory | Suppresses NF-κB and MAPK signaling; active in CuSO4-induced zebrafish and LPS-stimulated BV-2 microglial cells [1]. |
| Herpotrichones A, B, & C [2] | Pentacyclic compounds (6/6/6/6/3 framework) | Anti-neuroinflammatory, Neuroprotective | Inhibits ferroptosis; protects against MPP+-induced neuronal damage in PC12 cells [3] [2]. |
| Unnamed Sesquiterpene-Saccharide Hybrids (1, 2) [3] | Sesquiterpene-saccharide hybrid (xylopyranose moiety) | Neuroprotective | Ameliorates MPP+-induced oxidative damage in PC12 cells [3]. |
| Unnamed Linear Sesquiterpene Racemate (±)-3 [3] | Linear sesquiterpene | Neuroprotective | Ameliorates MPP+-induced oxidative damage in PC12 cells [3]. |
| Unnamed α-Pyrone Derivative (7) [3] | α-Pyrone with xylopyranose | Neuroprotective | Ameliorates MPP+-induced oxidative damage in PC12 cells [3]. |
Q2: What cultivation strategies can induce or enhance metabolite production? A highly effective strategy is fungal coculture. Co-cultivating Herpotrichia sp. with another fungus, Trametes versicolor, has been shown to reciprocally induce the production of diverse novel metabolites that are not observed in axenic (single-strain) cultures [3]. This method can be a solution if you encounter low metabolite yield in monocultures.
Q3: What are the primary bioactivity evaluation models for Herpotrichia extracts? Current research is heavily focused on the potential for treating neurodegenerative diseases. The most relevant models are listed in the following experimental protocol.
This protocol summarizes the methods used in recent studies to evaluate the neuroprotective effects of compounds from Herpotrichia sp. SF09 [3].
Objective: To assess the protective effect of fungal compounds against MPP+-induced neuronal injury, a model relevant to Parkinson's disease.
Materials:
Procedure:
The workflow for this protocol and the associated signaling pathways can be visualized as follows:
Problem: Low yield of target compounds from standard cultivation.
Problem: Difficulty in obtaining sufficient material for research.
Problem: Unclear mechanism of action for active compounds.
The core challenge of low natural abundance, such as the 1.1% natural occurrence of ¹³C, is that it often results in a weak signal that is difficult to detect without enhancement [1]. The primary solutions involve isotopic enrichment and using specialized instrumentation.
The table below summarizes the main approaches:
| Strategy | Description | Key Considerations |
|---|---|---|
| Administration of Supplementary Labeled Compounds [1] | Using isotopically enriched precursors (e.g., [U-¹³C]-glucose) to follow the metabolic fate of compounds. | Requires correction for natural abundance in the final analysis [2]. |
| Synthetic Isotopic Enrichment [1] | Using relatively cheap, isotopically enriched starting materials (e.g., ²H-enriched materials). | Particularly practical for ²H; requires fully enriched materials for reasonable sensitivity [1]. |
| Advanced Instrumentation [1] | Employing high-field magnet systems and high-resolution mass spectrometry (e.g., FT-ICR-MS). | Essential for direct detection of certain compounds; provides high mass accuracy to resolve isotopologues [1] [2]. |
| Computational Correction [2] | Using algorithms to subtract the contributions of natural abundance from raw isotopologue data. | Crucial for accurate interpretation of tracer experiments; computationally feasible with high-resolution data [2]. |
Here is a generalized experimental protocol based on established methodologies [3] [2] [4]. This can serve as a template for your troubleshooting guides.
1. Experimental Design and Hypothesis
2. Pre-Experiment Setup
3. Running the Experiment
4. Data Analysis and Deisotoping
The following diagram illustrates the core workflow and data correction process for a stable isotope tracing experiment.
This workflow shows how raw data, which is a mixture of signal from the experiment and background noise from natural abundance, is processed to yield meaningful biological insights [2].
Q1: Why can't I directly detect the metabolites of interest without labeled compounds?
Q2: What is the biggest advantage of using FT-ICR-MS in these experiments?
Q3: After correction, my corrected data shows a small negative intensity for an isotopologue. What does this mean?
A successful scale-up requires a methodical approach that considers equipment, mechanisms, and process conditions from the very beginning.
The table below summarizes frequent issues, their root causes, and potential solutions.
| Challenge | Root Cause | Troubleshooting & Solutions |
|---|
| Inadequate Heat Transfer | Heat transfer area per unit volume decreases upon scale-up, while heat generation from reactions increases proportionally to volume [1]. | - Conduct a thorough Process Hazards Analysis (PHA) [2].
t_m) and reaction half-life at lab scale. A rule of thumb is that mixing is not a problem if t_{1/2} ≥ 8t_m [1].For scaling agitated tanks, you must choose a primary scaling criterion. The table below compares three common strategies for turbulent mixing, showing how impeller speed (n) and power (P) change from scale 1 to scale 2 [1].
| Scale-Up Criterion | Physical Goal | Impeller Speed Relationship | Power Requirement Relationship |
|---|---|---|---|
| Constant Power per Unit Volume | Maintain similar level of micro-scale turbulence. | n_2 = n_1 * (D_1/D_2)^(2/3) |
P_2 = P_1 * (D_2/D_1)^2 |
| Constant Impeller Tip Speed | Protect shear-sensitive materials. | n_2 = n_1 * (D_1/D_2) |
P_2 = P_1 * (D_2/D_1)^2 |
| Constant Mixing Time | Maintain same blending time. | n_2 = n_1 |
P_2 = P_1 * (D_2/D_1)^5 |
Key Formulas:
Re_i = (ρ * n * D^2) / μ. Diagnoses flow regime (laminar/transition/turbulent) [1].t_m ≈ 5 * (D_T^3) / (n * D^3), where D_T is tank diameter [1].N_P = P / (ρ * n^3 * D^5). Constant in turbulent regime [1].Here is a workflow diagram that outlines the strategic decision process for scaling up a chemical synthesis.
Diagram 1: Strategic decision workflow for scaling up chemical synthesis.
The diagram uses the DOT language [3] and adheres to your specifications:
#F1F3F4) use dark text (#202124), while colored nodes use white text (#FFFFFF).labeldistance attribute is set to 3.0 to ensure a clear gap between the edge and its text [5].oval for start/end points, box with rounded corners for processes, and diamond for key decisions, following conventional flowchart semantics [6].
Method validation systematically demonstrates that an analytical procedure is suitable for its intended purpose, providing assurance that HPLC methods for quantification will yield reliable and consistent results [1]. The table below summarizes the core parameters you need to evaluate.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity [2] | Ability to measure the analyte accurately despite potential interferences from impurities, degradants, or matrix components. | No interference at the retention time of the analyte; peak purity requirements met [2]. |
| Linearity & Range [2] | Ability to obtain test results directly proportional to analyte concentration within a given range. 5-7 concentration points are recommended [2]. | Correlation coefficient (r) > 0.999 [2]. |
| Accuracy [2] | Closeness between the measured value and a reference value. For APIs, direct recovery is used; for formulations, spiked recovery is common [2]. | Recovery of 98%–102%; RSD < 2% [2]. |
| Precision (Repeatability) [2] | Degree of agreement among multiple test results from the same homogeneous sample under identical conditions. | RSD of content < 2% for six test solutions [2]. |
| Precision (Intermediate Precision) [2] | Measures the method's robustness to variations like different days, analysts, or instruments within the same lab. | RSD of all results (from repeatability and intermediate precision) < 2% [2]. |
| LOD & LOQ [2] | LOD (Limit of Detection): Lowest detectable concentration. LOQ (Limit of Quantification): Lowest quantifiable concentration with precision and accuracy. | LOD: Signal-to-Noise (S/N) ≥ 3 [2]. LOQ: S/N ≥ 10 and RSD of peak area < 2% for six injections [2]. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase ratio, flow rate, column brand). | RSD of assay results from varied conditions should be < 2% [2]. | | Solution Stability [2] | Evaluation of how long the sample and reference standard solutions remain stable under specific storage conditions (e.g., in an autosampler). | RSD of peak area over the tested period should be < 2%; stability of at least 16 hours is desirable [2]. |
The workflow for developing and validating a method is often sequential. The following diagram outlines the key stages from initial setup to final validation.
Even a well-developed method can encounter issues. Here are answers to common questions about method reliability.
What are the most common parameters that cause HPLC method unreliability? Key parameters that often cause issues fall into three main areas [3]:
How can I troubleshoot a method that gives inconsistent quantification results? Follow a systematic approach to isolate the problem:
How can I make my HPLC method more robust? Incorporate robustness testing into your method development and validation process [5] [2]. This involves deliberately varying key parameters (e.g., mobile phase composition by ±5%, flow rate by ±10%, temperature, and using different column lots) and demonstrating that your method performance remains acceptable across these variations. Using an internal standard for quantification can also improve robustness by correcting for minor variations in injection volume and evaporation of solvent [6].
For more in-depth information, you can refer to the original sources used in this guide:
Reproducibility ensures that experimental results are reliable and repeatable. The table below summarizes the most common problems and their underlying causes.
| Challenge Category | Specific Issues & Causes |
|---|---|
| Technical Execution | Inconsistent pipetting; variable incubation times/temperatures; uneven washing steps; operator fatigue [1] [2]. |
| Biological & Reagent Variability | Cell line misidentification or instability; improper reagent handling (lot-to-lot differences, thawing); assay conditions not reflecting biological matrix (e.g., serum vs. buffer) [3] [2]. |
| Assay Design & Data Analysis | Lack of appropriate controls (positive/negative); poorly optimized assay protocol; ignoring biological variability; insufficient replicates for statistical power [3]. |
Here are answers to specific, high-impact problems that users might encounter.
FAQ 1: Why are my technical replicates so variable within the same assay plate?
Inconsistent replicates often point to errors in liquid handling or timing during the assay procedure [2].
FAQ 2: Why can't I reproduce results between different assay runs (inter-assay variability)?
This often stems from uncontrolled variables that change from day to day or between operators.
FAQ 3: Our assay works in buffer but fails in complex biological matrices. What is wrong?
This indicates the assay design lacks matrix compatibility. An assay validated in a clean buffer system may be interfered with by components in serum, plasma, or other complex fluids [3].
Preventing issues is more efficient than troubleshooting them. The following workflow outlines a protocol for a reproducible cell-based assay, from initial design to data collection.
Adhering to the principles in the diagram can significantly improve reliability. Key steps include:
Achieving reproducibility requires a holistic approach that integrates meticulous technical execution, robust assay design, and rigorous validation in biologically relevant conditions. By implementing these standardized protocols and troubleshooting guides, researchers can significantly enhance the reliability of their data.
The table below summarizes the primary strategies and models used in permeability research, which form the basis for the troubleshooting guides.
| Strategy/Model | Key Principle | Typical Applications | Key Advantages | Key Limitations/Challenges |
|---|---|---|---|---|
| Molecular Optimization | Fine-tuning physicochemical properties (e.g., MW, lipophilicity, TPSA, HBD) to enhance passive diffusion [1]. | Optimizing small molecules for CNS penetration and general oral bioavailability [1]. | Can be integrated early in drug discovery; leverages in-silico predictions [1]. | Risk of impacting other properties like solubility or target affinity; requires careful balance [1]. |
| Caco-2 Cell Model | A human colon adenocarcinoma cell line that, upon differentiation, mimics the intestinal epithelium [2] [3]. | Gold standard for predicting oral drug absorption and permeability classification [3] [4]. | Well-characterized, expresses relevant transporters, recognized by regulatory agencies (EMA/FDA) [3]. | Long cultivation time (~21 days), absence of mucosal layer, inter-laboratory variability [2] [3]. |
| Advanced In-Vitro Models (e.g., Co-cultures, Organoids) | Using more complex cell systems to better simulate the human intestinal environment [2] [4]. | High-fidelity permeability assessment, disease modeling, translational research [2] [4]. | Greater physiological relevance (e.g., mucus production in co-cultures; multiple cell types in organoids) [2] [4]. | Technically challenging, higher cost, less standardized protocols, longer setup time [2] [4]. |
| In-Cell NMR Spectroscopy | A label-free method to directly quantify drug permeability and intracellular target engagement in living cells [5]. | Studying middle-sized molecules (e.g., cyclic peptides), providing quantitative pharmacodynamic data [5]. | Provides direct evidence of cell entry and target binding without chemical modification [5]. | Specialized equipment required, lower throughput compared to standard assays [5]. |
Here are answers to some common experimental challenges.
1. My Caco-2 monolayers have low TEER values. What could be wrong? Low Transepithelial Electrical Resistance (TEER) indicates poor monolayer integrity. Potential causes and solutions include:
2. How can I improve the physiological relevance of my Caco-2 model? The standard Caco-2 model lacks a mucus layer, which can be a significant barrier. To address this:
3. My test compound shows high permeability in PAMPA but low in Caco-2. Why? This discrepancy often points to active biological processes not captured by the artificial membrane.
4. What are the best practices for validating a Caco-2 model for regulatory submission? Both the FDA and EMA require rigorous validation.
This protocol provides a standardized methodology for assessing drug permeability using the Caco-2 model [3].
1. Materials and Reagents
2. Cell Seeding and Monolayer Formation
3. Permeability Assay
4. Analysis and Calculations
The following diagram illustrates the logical workflow of the Caco-2 permeability assay, from cell culture to data interpretation.
Choosing the right model is critical. The following flowchart outlines a logical process for selecting a permeability assay based on your research goals and constraints.
I hope this technical support center provides a solid foundation for your work. The field of cell permeability is advancing rapidly, with emerging techniques like in-cell NMR [5] and canine intestinal organoids [4] offering exciting new possibilities for more accurate assessment.
The table below summarizes the key experimental data for a direct comparison of their anti-neuroinflammatory activity.
| Property | Herpotrichone A | Herpotrichone B |
|---|---|---|
| Anti-neuroinflammatory IC₅₀ | 0.41 μM [1] | 0.11 μM [1] |
| Relative Potency | Potent | Approximately 4x more potent than A [1] |
| Reported Neuroprotective Mechanisms | Relieves ferroptosis; Activates antioxidant elements & modulates SLC7A11 pathway [2] | Information not available in search results |
| Key Supported Studies | Initial activity (2019) & mechanistic ferroptosis (2024) [1] [2] | Initial activity (2019) [1] |
The comparative data is largely based on a standard cellular model used to study neuroinflammation. Here are the detailed methodologies for the key experiments cited.
Cell-based Anti-neuroinflammatory Assay: The primary data on potency (IC₅₀ values) was obtained using LPS-induced BV-2 microglial cells [1]. In this model:
Mechanistic Studies on this compound: Further investigation into this compound's neuroprotective effects used additional models:
The following diagrams illustrate the neuroprotective mechanisms of Herpotrichones, synthesizing information from the cited research.
General Anti-neuroinflammatory and Neuroprotective Effects
This compound's Action Against Ferroptosis
The table below summarizes experimental data for anti-neuroinflammatory activity, primarily measured by the inhibition of Nitric Oxide (NO) production in LPS-stimulated microglial cells (e.g., BV-2 cells) [1] [2] [3].
| Compound Name | Reported IC50 (or Effective Concentration) | Cell Line / Model | Key Signaling Pathways Involved |
|---|---|---|---|
| SB26019 (Benzopyran derivative) | ~2.5 μM (Estimated from dose-response) [2] | BV-2 microglial cells [2] | Modulates tubulin-p65 interaction, inhibits NF-κB [2] |
| Alantolactone (Ala) | ~7.28 μM [3] | BV-2 microglial cells [3] | Suppresses NF-κB and MAPK (JNK, ERK, p38) [3] |
| Caffeic Acid (CA) | Effective at 10-50 μM (Specific IC50 not provided) [4] | In vitro and in vivo AD models [4] | Antioxidant, anti-inflammatory; inhibits AChE, BChE, Aβ aggregation [4] |
| Phenotype-Based Classifier (NO-Classifier) | Classification cutoff: 37.1 μM [1] | Predictive model built from 548 compounds [1] | Target-agnostic; based on 3D molecular structure [1] |
Here are the methodologies for key experiments cited in the table, which are critical for evaluating the data.
Griess Assay for NO Production: This is the standard method used to measure NO secretion as an indicator of neuroinflammation. In a typical protocol, microglial cells (like BV-2) are seeded in a 96-well plate and pre-treated with the test compounds for a short period (e.g., 30 minutes). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a common concentration of 100 ng/mL. After an incubation period (usually 24 hours), the cell culture supernatant is collected and mixed with an equal volume of Griess reagent. The absorbance is measured at 550 nm, and the concentration of nitrite (a stable product of NO) is determined by comparing it to a standard curve made with sodium nitrite [2] [3].
Cell Viability Assay (MTT or EZ-Cytox): To ensure that the reduction in NO is due to anti-inflammatory activity and not general cell death, a cell viability assay is run in parallel. After the treatment period, a reagent like MTT or EZ-Cytox is added to the cells. After further incubation, the absorbance is measured (e.g., at 455 nm for EZ-Cytox). A significant decrease in absorbance compared to the control group indicates cytotoxicity [2] [3].
Mechanistic Studies via Western Blot and qPCR: To elucidate the mechanism of action, researchers often analyze changes in proteins and mRNA. For protein analysis (Western blot), cells are lysed after treatment, and proteins are separated and transferred to a membrane. The membrane is then probed with specific primary antibodies (e.g., against p-IκBα, p65, p-p38, iNOS) and then HRP-conjugated secondary antibodies. For gene expression analysis (qPCR), total RNA is extracted from cells, converted to cDNA, and then amplified using gene-specific primers (e.g., for TNF-α, IL-1β, IL-6) to measure expression levels [3].
The following diagram illustrates the common signaling pathways targeted by the agents listed above, based on the experimental findings [2] [4] [3].
Diagram: Key neuroinflammatory signaling pathways and compound targets. NF-κB and MAPK pathways are central to pro-inflammatory gene expression. "Tubulin Modulation" represents the unique mechanism of SB26019, while other agents like Alantolactone can inhibit upstream signaling events [2] [3].
Beyond the data on specific compounds, the search revealed a significant development in the field: the NO-Classifier [1].
| Strategy / Class | Key Molecular Targets | Representative Agents | Mechanism of Action | Therapeutic Context & Evidence |
|---|---|---|---|---|
| Ferroptosis Inhibitors | GPX4, FSP1, System Xc-, Iron | Liproxstatin-1, Ferrostatin-1, Iron chelators (e.g., deferoxamine) | Inhibits iron-dependent lipid peroxidation; preserves antioxidant defenses (GSH, GPX4) | Preclinical models of stroke, Alzheimer's, Parkinson's show reduced neuronal death [1] [2]. |
| Anti-Excitotoxic Agents | NMDA Receptor, AMPA Receptor | NMDA receptor antagonists (e.g., MK-801) | Blocks glutamate receptor overactivation, preventing calcium influx & downstream toxicity | Historically dominant target. Efficacy in animal models, but clinical trials failed due to toxicity & timing [3]. |
| Anti-Inflammatory Agents | JAK-STAT, NF-κB, NLRP3 Inflammasome | Antibodies against IL-1, JAK inhibitors | Modulates neuroinflammation; reduces pro-inflammatory cytokine release | Strong association with ferroptosis; cytokines can induce it. Agents show synergy in preclinical models [4]. |
| Multi-Target / Combination Therapies | Multiple pathways above | Uric acid (in SPAN trial) | Simultaneously targets multiple injury cascades (e.g., excitotoxicity, oxidative stress) | Recognized as essential for future success. One of six therapies met efficacy endpoints in a recent rigorous preclinical trial network [3]. |
The most compelling evidence for ferroptosis inhibition in neuroprotection comes from well-established preclinical models. Here are the key methodologies and findings:
The diagram below summarizes the core signaling pathways in ferroptosis, which are the primary targets for the inhibitors listed in the table.
The current evidence points to several key considerations for your research and publication:
I hope this structured overview provides a solid foundation for your comparison guide. The field is rapidly evolving, particularly in identifying synergistic combinations.
Herpotrichone A (He-A) exhibits neuroprotective effects primarily by inhibiting a specific type of cell death called ferroptosis [1].
The table below summarizes the key experimental findings and proposed mechanism of action for this compound:
| Aspect | Experimental Findings & Proposed Mechanism |
|---|
| Cellular & Animal Models | Protective effects demonstrated in:
This mechanism of action can be visualized in the following pathway diagram:
The scarcity of herpotrichones from natural sources has been a significant bottleneck for research. A team from KAIST has achieved a breakthrough with the first total synthesis of herpotrichones A, B, and C [2].
The following table lists the Nrf2 induction potency of selected plant-derived compounds. The potency is measured by the CD value, which is the concentration (in µM) required to double the basal activity of the reporter enzyme or luciferase in the respective assays [1].
Table 1: Nrf2 Induction Potency of Plant-Derived Compounds (Data sourced from 2024 study [1])
| Compound | Class | CD Value (ARE Luciferase Reporter Assay) (µM) | CD Value (NQO1 Activity Assay) (µM) |
|---|---|---|---|
| Sulforaphane | Isothiocyanate | 0.22 | 0.20 - 0.22 |
| Withaferin A | Withanolide | 0.37 | 0.19 |
| Erucin | Isothiocyanate | 0.77 | 0.65 |
| Resveratrol | Stilbenoid | 3.79 | 23.8 - >150 |
| Genistein | Isoflavone | 7.78 | 16.2 |
| Piceatannol | Stilbenoid | 10.53 | >21.1 |
| Curcumin | Curcuminoid | 14.82 | 2.7 - 7.3 |
| Quercetin | Flavonol | 20.78 | 2.6 - 11.5 |
| Benzyl-isothiocyanate | Isothiocyanate | 29 | >30 |
| Kaempferol | Flavonol | 52.25 | 7 |
| Epigallocatechin-3-gallate | Catechin | >100 | >50 |
| Myricetin | Flavonol | >100 | 58 |
Key Insight from the Data: While there is an approximate consistency between the two assay types for many compounds, significant discrepancies exist for others, such as resveratrol, curcumin, and quercetin [1]. This suggests that for these compounds, the NQO1 assay may not accurately reflect Nrf2 induction potency, potentially due to other regulatory factors influencing NQO1 gene expression or enzymatic activity [1].
The quantitative data in Table 1 was generated using standardized, cell-based assays. Below are the detailed methodologies for the two primary tests used to evaluate Nrf2 induction potency.
This method specifically measures the transcriptional activity of Nrf2 by using a luciferase gene controlled by Antioxidant Response Elements (ARE) [1].
This conventional method indirectly assesses Nrf2 pathway activation by measuring the activity of NAD(P)H quinone dehydrogenase 1 (NQO1), a classic downstream enzyme highly inducible by Nrf2 [1].
The following diagrams illustrate the biological mechanism of the Nrf2 pathway and the logical flow of the experiments described above.
Figure 1: The Nrf2-Keap1 Signaling Pathway
Figure 2: Experimental Workflow for Potency Comparison
The following table summarizes experimental data on the lipid peroxidation inhibition efficacy of various antioxidants, obtained through different assay methods.
| Antioxidant / Extract | Experimental Model | Assay Method | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Phenols (e.g., Flavonoids, Catechols) | Kinetic studies / Chemical systems | Inhibition rate constants | High efficacy as chain-breaking antioxidants; activity depends on H-atom transfer kinetics and radical stability. | [1] |
| Pyri(mi)dinols | Kinetic studies / Chemical systems | Inhibition rate constants | Effective radical scavengers; mechanism and kinetics comparable to phenols. | [1] |
| Heavy Chalcogens (Se, Te) | Kinetic studies / Chemical systems | Inhibition rate constants | Act as preventive antioxidants; catalyze the decomposition of hydroperoxides. | [1] |
| Ascorbate (Vitamin C) | Kinetic studies / Chemical systems | Inhibition rate constants | Effective antioxidant; can exhibit pro-oxidant activity under certain conditions. | [1] |
| Vitamin E, Vitamin C, Vitamin A | Human stratum corneum (ex vivo) | TBARS assay (MDA measurement) | Topical formulation significantly inhibited UV-induced lipid peroxidation by 47.7%. | [2] |
| *Adinandra nitida* Extract | Edible oils (in vitro) | Peroxide value measurement | Effectively delayed lipid oxidation in oils, demonstrating strong antioxidant capacity. | [3] |
| N-Acetylcysteine (NAC) | SH-SY5Y neuronal cells (in vitro) | Cell viability, Oxidative stress markers | Combined with PEF stimulation, enhanced activation of p-Akt/Nrf2/SOD2 pathway and reduced oxidative damage. | [4] |
To ensure the reproducibility of the experiments cited, here are the detailed methodologies for key assays mentioned in the table and literature.
This is a widely used method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a secondary end product.
These common in vitro assays measure the radical scavenging or reducing ability of antioxidants.
The efficacy of an antioxidant in reducing lipid ROS is governed by its mechanism of action and several kinetic and structural properties.
When designing your comparison guides, please note that antioxidant efficacy is highly context-dependent.
The table below summarizes the performance of various model types as reported in recent studies, giving you an overview of the current landscape.
| Model Category | Example Algorithms | Key Features/Molecular Representations | Reported Performance (Metric & Value) | Cited Dataset(s) |
|---|---|---|---|---|
| Traditional ML with Feature Selection | SVM with Genetic Algorithm (GA) [1] | Molecular descriptors selected via GA [1] | Accuracy: 96.23% [1] | Not specified [1] |
| Traditional ML with Engineered Features | Random Forest (RF), XGBoost, SVM [2] [3] | Molecular descriptors & Morgan fingerprints [3] | Accuracy: ~91% (RF/XGBoost); AUC: ~0.93 [3] | B3DB (7,807 compounds) [3] |
| Deep Learning / Transformer-based | MegaMolBART + XGBoost [4] [3] | SMILES string embeddings [4] [3] | AUC: 0.88; Accuracy: ~88% [4] [3] | B3DB & CMUH-NPRL library [4] |
| Random Forest on Standardized Data | Random Forest [5] | 24 parameters incl. novel 3D Polar Surface Area (PSA) [5] | AUC: 0.88 (Binary), 0.82 (Multiclass) [5] | Standardized in-house dataset (154 molecules) [5] |
| Message Passing Neural Network (MPNN) | Atom-Attention MPNN with Contrastive Learning [6] | Molecular graphs with self-attention mechanisms [6] | (State-of-the-art performance, specific metrics not repeated in context) [6] | Not specified [6] |
To understand how these models are built and validated, here is a deeper dive into the experimental protocols for the key approaches.
GetMorganFingerprintAsBitVect function [3].This method uses a pre-trained deep learning model to automatically learn relevant features from molecular structure data [4].
This approach represents molecules as graphs and uses advanced deep learning techniques to boost performance [6].
To visualize the logical relationships and workflows described above, the following diagrams provide a clear overview.
When choosing an approach for your research, consider the following insights derived from the comparison:
For researchers in the stroke field, recent network meta-analyses provide a ranked comparison of various agents' effects on functional outcomes. The data in the table below are synthesized from two 2024 network meta-analyses [1] [2]. Note that different studies measured outcomes at different time points (e.g., 7-day vs. 90-day NIHSS), and the ranking of agents can vary accordingly.
Table: Ranking of Neuroprotective Agents for Acute Ischemic Stroke Based on Network Meta-Analyses
| Neuroprotective Agent | Key Efficacy Outcomes and Rankings (vs. Control/Placebo) | Clinical Evidence Notes |
|---|---|---|
| N-butylphthalide (NBP) | • Ranked 1st for 90-day mRS & 90-day NIHSS improvement [1]. | Shows promise for long-term functional recovery [1]. |
| Edaravone | • Ranked 1st for 7-day NIHSS improvement & 90-day BI [1]. • High total treatment effective rate and safety profile [2]. | Suggests role in early neuroprotection; considered among safest agents [1] [2]. | | Edaravone Dexborneol | • High total treatment effective rate and safety profile [2]. | Combination drug; considered among safest and most effective agents [2]. | | Ginkgolide | • High total treatment effective rate and safety profile [2]. | Considered among safest agents; associated with reduced mortality [2]. | | Citicoline | • Ranked 1st for neurological function improvement (per one analysis) [2]. • Mixed results in other trials and meta-analyses [3] [1]. | Evidence is conflicting; some large trials (ICTUS) found no significant benefit over placebo [3]. | | Cerebrolysin | • Improves neurological function and activities of daily living [3] [1]. | Mixed findings; some studies show benefit, particularly in motor function [3] [1]. | | Minocycline | • Associated with reduced mortality [2]. | -- |
For drug discovery professionals targeting neurodegenerative diseases, several natural compounds have shown promise in pre-clinical studies by modulating key neuroprotective pathways. The table below summarizes experimental data on selected compounds.
Table: Experimentally Characterized Natural Neuroprotective Compounds
| Compound (Class) | Key Molecular Targets / Mechanisms | Experimental Models & Workflow | Key Findings / Efficacy |
|---|
| Gardenin A (Flavonoid) | Attenuates neuroinflammation; reduces α-synuclein pathology; improves tyrosine hydroxylase expression [4]. | In vivo: A53T-α-syn transgenic mouse model of Parkinson's disease (genetic model). Assessment: Motor and cognitive function tests; analysis of inflammatory markers and pathology [4]. | Improved both motor and cognitive function; effect linked to anti-inflammatory, not just antioxidant, properties [4]. | | Caryophyllene oxide (Terpenoid) | High-affinity binding to key targets (CSNK2B, GRIN1, MAPK1) via molecular docking [5]. | In silico: Integrative computational pipeline (TCMSP screening → drug-likeness/BBB permeability filters → network pharmacology → molecular docking) [5]. | Identified as a promising multi-target compound for neurodevelopmental disorders [5]. | | Tangeretin (Flavonoid) | High-affinity binding to key targets (CSNK2B, GRIN1, MAPK1) via molecular docking [5]. | In silico: Same integrative computational pipeline as above [5]. | Identified as a promising multi-target compound for neurodevelopmental disorders [5]. | | Linoleic Acid (Fatty Acid) | High-affinity binding to key targets (CSNK2B, GRIN1, MAPK1) via molecular docking [5]. | In silico: Same integrative computational pipeline as above [5]. | Identified as a promising multi-target compound for neurodevelopmental disorders [5]. |
Many neuroprotective compounds, including natural products and growth factors, converge on a set of key intracellular signaling pathways that promote neuronal survival. The diagram below illustrates the central PI3K/Akt pathway, a critical mediator of neuroprotection.
Diagram: PI3K/Akt Signaling Pathway in Neuroprotection. This pathway is critical for neuronal survival, activated by neurotrophins like NGF and BDNF binding to Trk receptors. Akt phosphorylation inhibits key pro-apoptotic factors, promoting cell survival [6].
When evaluating the potential of neuroprotective compounds, please consider the following: